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1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose Documentation Hub

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  • Product: 1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose
  • CAS: 3868-05-1

Core Science & Biosynthesis

Foundational

structural conformation of 1,6-anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose

Structural Conformation and Mechanistic Insights of 1,6-Anhydro-2-O-p-toluenesulfonyl- β -D-glucopyranose Introduction to Conformational Architecture In carbohydrate chemistry, the structural conformation of a pyranose r...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Conformation and Mechanistic Insights of 1,6-Anhydro-2-O-p-toluenesulfonyl- β -D-glucopyranose

Introduction to Conformational Architecture

In carbohydrate chemistry, the structural conformation of a pyranose ring dictates its reactivity, stability, and utility as a synthetic intermediate. While standard D-glucopyranose overwhelmingly favors the thermodynamically stable 4C1​ chair conformation (where all bulky substituents are equatorial), the introduction of a 1,6-anhydro bridge fundamentally alters this geometric landscape[1].

1,6-Anhydro-2-O-p-toluenesulfonyl- β -D-glucopyranose (CAS: 3868-05-1) is a selectively functionalized derivative of levoglucosan. The bicyclic nature of the 1,6-anhydro bridge physically cannot form within a 4C1​ conformation due to the prohibitive distance between the C1 and C6 positions. Consequently, the molecule is locked into a rigid 1C4​ inverted chair conformation[2].

This conformational lock forces the substituents at C2, C3, and C4 into axial positions[2]. The placement of a bulky p-toluenesulfonyl (tosyl) group at the axial C2 position introduces significant steric strain and 1,3-diaxial interactions, but more importantly, it sets the stage for highly stereospecific downstream reactions.

Analytical Validation: NMR Spectroscopy of the 1C4​ Lock

The most definitive proof of the 1C4​ conformation comes from 1H Nuclear Magnetic Resonance (NMR) spectroscopy. In the standard 4C1​ conformation of β -D-glucose, the axial-axial relationships between adjacent ring protons (H1 through H5) result in large vicinal coupling constants ( 3JH,H​ ), typically between 7.0 and 10.0 Hz[3].

However, when the ring flips to the 1C4​ conformation, the axial hydroxyl/tosyl groups force the corresponding ring protons into equatorial positions[4]. The resulting equatorial-equatorial dihedral angles (~60°) drastically reduce the coupling constants, providing a self-validating analytical fingerprint for the bicyclic structure[3].

Quantitative Data: Conformational Coupling Constants

The following table summarizes the diagnostic shift in coupling constants caused by the 1,6-anhydro bridge:

Proton PairExpected 4C1​ β -D-Glucose ( 3JH,H​ )Observed 1C4​ 1,6-Anhydro Derivative ( 3JH,H​ )Conformational Geometry
H1 - H2 7.0 - 9.0 Hz1.0 - 2.0 HzEquatorial - Equatorial
H2 - H3 8.0 - 10.0 Hz1.0 - 3.0 HzEquatorial - Equatorial
H3 - H4 8.0 - 10.0 Hz1.0 - 3.0 HzEquatorial - Equatorial
H4 - H5 8.0 - 10.0 Hz1.0 - 2.0 HzEquatorial - Equatorial

Data synthesized from quantum chemistry modeling and empirical NMR studies of 1C4 pyranose systems[3][4].

Synthesis Methodology: A Self-Validating Protocol

The synthesis of 1,6-anhydro-2-O-p-toluenesulfonyl- β -D-glucopyranose relies on the regioselective tosylation of levoglucosan. The C2 hydroxyl group exhibits slightly enhanced reactivity compared to C3 and C4, allowing for kinetic control during esterification[2].

Step-by-Step Protocol
  • Preparation: Dissolve 1.0 equivalent of 1,6-anhydro- β -D-glucopyranose in anhydrous pyridine. Pyridine acts dually as the solvent and the acid scavenger (base) for the reaction.

  • Kinetic Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Lowering the temperature suppresses over-reaction, minimizing the formation of 2,4-di-O-tosyl byproducts.

  • Reagent Addition: Add 1.1 equivalents of p-toluenesulfonyl chloride (TsCl) dropwise over 30 minutes.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 1:1 Ethyl Acetate/Hexane). The protocol is self-validating: the disappearance of the highly polar, non-UV-active levoglucosan spot and the emergence of a less polar, strongly UV-active spot confirms the attachment of the aromatic tosyl group.

  • Quenching & Extraction: Quench the reaction with ice water to hydrolyze unreacted TsCl. Extract the aqueous layer with dichloromethane (DCM).

  • Purification: Purify the crude mixture via silica gel flash chromatography to isolate the pure 2-O-tosyl isomer from minor 3-O and 4-O regioisomers.

SynthesisWorkflow A Levoglucosan (1,6-Anhydro-β-D-glucopyranose) B TsCl (1.1 eq) Anhydrous Pyridine 0°C → RT A->B C Regioselective Tosylation (In-process TLC Check) B->C D 1,6-Anhydro-2-O-tosyl- β-D-glucopyranose C->D

Caption: Synthesis workflow for regioselective 2-O-tosylation of levoglucosan.

Mechanistic Reactivity: Antiperiplanar Epoxidation

The true synthetic value of 1,6-anhydro-2-O-p-toluenesulfonyl- β -D-glucopyranose lies in its highly predictable reactivity, driven entirely by its 1C4​ stereochemistry.

Because the ring is locked, the C2-tosylate is positioned axially (pointing "down" or α ), and the adjacent C3-hydroxyl is also positioned axially (pointing "up" or β ). This creates a perfect trans-diaxial (antiperiplanar) relationship between the nucleophile (C3-OH) and the leaving group (C2-OTs).

When exposed to a strong base such as sodium methoxide (NaOMe), the C3-OH is deprotonated. The resulting C3-alkoxide executes an intramolecular SN​2 attack on the C2 carbon. Because the attack must occur from the backside of the leaving group, the new C-O bond forms on the β (up) face. This strict antiperiplanar trajectory forces an inversion of stereochemistry at C2, converting the gluco-configuration into a manno-configuration, ultimately yielding 1,6:2,3-dianhydro- β -D-mannopyranose[5].

EpoxideMechanism N1 1,6-Anhydro-2-O-tosyl-β-D-glucopyranose (C2-OTs & C3-OH Trans-Diaxial) N2 Deprotonation by NaOMe (C3-Alkoxide Formation) N1->N2 N3 Antiperiplanar SN2 Attack (C3-O⁻ attacks C2) N2->N3 N4 1,6:2,3-Dianhydro-β-D-mannopyranose (Inversion of Configuration at C2) N3->N4

Caption: Mechanistic pathway of trans-diaxial epoxide formation via SN2 attack.

This predictable inversion is a cornerstone technique in carbohydrate drug development, allowing researchers to synthesize rare sugars and complex glycosidic scaffolds with absolute stereochemical control.

References

  • Recent Progress in Quantum Chemistry Modeling on the Pyrolysis Mechanisms of Lignocellulosic Biomass Energy & Fuels - ACS Publications[Link]

  • Synthesis of functional glycoconjugates to explore structural aspects of carbohydrate recognition MACAU - Uni-Kiel[Link]

  • CAS 3868-05-1 | 1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose Howei Pharm [Link]

  • Dependence of pyranose ring puckering on anomeric configuration SciSpace [Link]

  • Syntheses with Anhydro Sugars .39. The Synthesis of 4-O-substituted 1,6:2,3-dianhydro-beta-D-mannopyranoses Charles University (CUNI) [Link]

Sources

Exploratory

regioselectivity mechanism in tosylation of 1,6-anhydro-beta-D-glucopyranose

Regioselectivity Mechanism in the Tosylation of 1,6-Anhydro- β -D-Glucopyranose: A Stereochemical and Kinetic Blueprint Executive Summary 1,6-Anhydro- β -D-glucopyranose, commonly known as levoglucosan, is a highly versa...

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Author: BenchChem Technical Support Team. Date: March 2026

Regioselectivity Mechanism in the Tosylation of 1,6-Anhydro- β -D-Glucopyranose: A Stereochemical and Kinetic Blueprint

Executive Summary

1,6-Anhydro- β -D-glucopyranose, commonly known as levoglucosan, is a highly versatile chiral pool synthon derived from the pyrolysis of cellulose. Its rigid bicyclic framework provides a unique topological environment that dictates the reactivity of its three secondary hydroxyl groups. In carbohydrate synthesis and drug development, the selective protection and activation of these hydroxyls—most notably via tosylation—is a critical gateway to synthesizing deoxysugars, fluorinated carbohydrates, and complex bioactive glycosides[1].

This technical guide deconstructs the stereochemical and kinetic principles driving the regioselective tosylation of levoglucosan. By analyzing the interplay between conformational rigidity, steric shielding, and electrophile bulk, we provide a self-validating mechanistic framework and experimental protocol for achieving high-yielding regiocontrol.

Conformational Architecture: The 1C4​ Chair

To understand the regioselectivity of levoglucosan, one must first analyze its three-dimensional architecture. While standard D-glucopyranose strongly favors the 4C1​ chair conformation (where all substituents except the anomeric position are equatorial), the formation of the 1,6-anhydro bridge forces levoglucosan into the inverted 1C4​ chair conformation[2].

This conformational inversion has profound stereochemical consequences:

  • All-Axial Hydroxyls: The hydroxyl groups at C2, C3, and C4 are forced into axial orientations.

  • Bicyclic Topography: The 1,6-anhydro bridge (connecting C1 and C6) establishes a distinct two-faced topology:

    • Endo Face (Concave): The top face of the molecule, occupied by the bulky 1,6-anhydro bridge.

    • Exo Face (Convex): The bottom face of the molecule, which is highly exposed to the surrounding solvent environment.

The Regioselectivity Mechanism: Sterics and Electronics

When levoglucosan is subjected to tosylation using p-toluenesulfonyl chloride (TsCl) in pyridine, the reaction selectively yields 1,6-anhydro-2,4-di-O-tosyl- β -D-glucopyranose, leaving the C3 hydroxyl untouched[3]. This regioselectivity is governed by a combination of severe steric hindrance and electronic deactivation.

Steric Shielding of the Endo Face

In the 1C4​ conformation, the C3-OH bond points "upward" (axial), placing it directly on the endo face of the bicyclic system. Here, it experiences severe 1,3-diaxial steric clash with the 1,6-anhydro bridge. Conversely, the C2-OH and C4-OH bonds point "downward" (axial), projecting outward onto the unhindered exo face . Because TsCl is a highly bulky electrophile, its transition state for nucleophilic attack at the endo C3-OH is kinetically disfavored due to massive steric repulsion[2].

Electronic Deactivation via Hydrogen Bonding

Beyond sterics, the C3-OH is electronically deactivated. The spatial proximity of the axial C3-OH to the acetal oxygen (O6) of the 1,6-anhydro bridge facilitates a strong intramolecular hydrogen bond. This H-bonding network stabilizes the ground state of the C3 hydroxyl and reduces the electron density on its oxygen atom, severely depressing its nucleophilicity compared to the free hydroxyls at C2 and C4.

G cluster_0 Hydroxyl Group Environments (1C4 Conformation) A Levoglucosan (1,6-anhydro-β-D-glucopyranose) B C2-OH (Axial, Down) Exo Face: Sterically Accessible A->B C C4-OH (Axial, Down) Exo Face: Sterically Accessible A->C D C3-OH (Axial, Up) Endo Face: Sterically Hindered H-bonded to O6 A->D E TsCl / Pyridine Bulky Electrophile B->E C->E D->E High Activation Energy F 1,6-anhydro-2,4-di-O-tosyl-β-D-glucopyranose (Major Product: 85%) E->F Fast Reaction (Kinetic Control) G 2,3,4-Tri-O-tosyl Byproduct (Minor Product: 14%) E->G Slow Reaction

Fig 1: Regioselectivity logic tree for levoglucosan tosylation based on steric environments.

Quantitative Reactivity Profiling

To synthesize these mechanistic principles, the data below summarizes the topographical and kinetic profile of levoglucosan's reactive centers, alongside the impact of various leaving group reagents.

Table 1: Conformational and Reactivity Profiling of Levoglucosan Hydroxyls

Hydroxyl PositionConformation ( 1C4​ )Topographical FaceSteric EnvironmentNucleophilicityRelative Reactivity toward TsCl
C2-OH Axial (Down)Exo (Convex)UnhinderedHighFast
C4-OH Axial (Down)Exo (Convex)UnhinderedHighFast
C3-OH Axial (Up)Endo (Concave)Highly Hindered (1,6-bridge)Low (H-bonded to O6)Slow

Table 2: Leaving Group & Reagent Influence on Levoglucosan Functionalization [2]

Leaving Group InstalledReagent SystemElectrophile BulkRegioselectivity (C2/C4 vs C3)Stereochemical Impact
Tosyl (TsO⁻) TsCl / PyridineHighExcellentHigh (Blocks axial approach)
Mesyl (MsO⁻) MsCl / PyridineModerateModerate to GoodModerate
Acetyl (AcO⁻) Ac₂O / PyridineLowPoor (Non-selective)Low

Experimental Methodology: Self-Validating Protocol for 2,4-Di-O-Tosylation

The following protocol leverages kinetic control to maximize the yield of the 2,4-di-O-tosylated product while suppressing the formation of the fully protected tritosylate. This methodology is adapted from the highly optimized multikilogram-scale synthesis developed by [3].

Causality in Reagent and Condition Selection
  • Anhydrous Pyridine: Serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. More critically, it functions as a nucleophilic catalyst, reacting with TsCl to form a highly reactive, ultra-bulky N-tosylpyridinium intermediate that further amplifies the steric discrimination against the C3-OH.

  • Sub-Zero Temperature (-5 °C): Kinetic control is paramount. Lowering the temperature maximizes the difference in reaction rates ( Δk ) between the exo and endo hydroxyls, ensuring the activation energy barrier for C3 attack is rarely breached.

  • Stoichiometry (2.2 eq TsCl): Provides just enough reagent to saturate the fast-reacting C2 and C4 positions without leaving a massive excess that would force the sluggish C3 reaction.

Step-by-Step Protocol
  • Dissolution: Suspend levoglucosan (1.0 equiv) in anhydrous pyridine under an inert nitrogen atmosphere. Ensure complete dissolution.

  • Activation: Cool the reaction mixture to -5 °C using an ice/brine bath. Slowly add p-toluenesulfonyl chloride (2.2 equiv) in portions to prevent exothermic spikes.

  • Reaction: Stir the mixture continuously at -5 °C to 0 °C for 17 hours. Reaction progress can be monitored via TLC (ethyl acetate/hexane), looking for the disappearance of the baseline starting material and the dominant appearance of the ditosylate ( Rf​≈0.5 ).

  • Quench & Workup: Quench the reaction by pouring the mixture into ice water. Extract the aqueous layer multiple times with ethyl acetate. Wash the combined organic layers with cold 1M HCl (to remove residual pyridine), followed by saturated aqueous NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude mixture typically contains ~85% of the desired ditosylate and ~14% of the tritosylate[3]. Purify via direct crystallization from an ethyl acetate/hexane mixture or isopropanol, which selectively precipitates the highly crystalline 1,6-anhydro-2,4-di-O-tosyl- β -D-glucopyranose, bypassing the need for complex column chromatography.

Workflow Step1 Step 1: Dissolution Anhydrous Pyridine Step2 Step 2: Activation TsCl (2.2 eq) at -5 °C Step1->Step2 Step3 Step 3: Reaction Stir 17h under N2 Step2->Step3 Step4 Step 4: Quench Ice water & EtOAc Step3->Step4 Step5 Step 5: Purification Crystallization Step4->Step5

Fig 2: Experimental workflow for the regioselective di-tosylation of levoglucosan.

Advanced Perspectives: Overcoming C2/C4 Symmetry

While differentiating the endo C3 position from the exo C2/C4 positions is elegantly solved by steric bulk, differentiating C2 from C4 remains a formidable challenge because both reside on the exo face and possess nearly identical steric environments.

Historically, organotin reagents (e.g., dibutyltin oxide) provided modest selectivity (roughly 2:1 for O4/O2)[4]. However, recent breakthroughs in catalyst-controlled site-selective functionalization have revolutionized this space. As demonstrated by[4], the use of C2​ -symmetric chiral zinc diamine complexes successfully desymmetrizes the 1,3-diol-like relationship between C2 and C4. By tuning the chiral ligand environment, researchers can now direct mono-tosylation exclusively to either the O2 or O4 position, unlocking entirely new synthetic pathways for complex amino sugars and targeted therapeutics.

References

  • Bahadori, S., Leclerc, C., St-Gelais, J., Poulin, G., & Giguère, D. (2025). Catalyst-Controlled, Site-Selective Functionalization of Levoglucosan Analogues Mediated by Chiral Zinc Diamine Complexes. The Journal of Organic Chemistry, 90(5), 1940-1949. URL:[Link]

  • Belyk, K. M., Leonard, W. R., Bender, D. R., & Hughes, D. L. (2000). Practical Synthesis of 1,6-Anhydro-2,4-dideoxy- β -D-glycero-hexopyranos-3-ulose from Levoglucosan. Journal of Organic Chemistry, 65(8), 2588–2590. URL:[Link]

  • Linclau, B., et al. (2022). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Chemical Reviews, 122(10), 9643-9798. URL:[Link]

Sources

Foundational

mechanism of epoxide formation from 1,6-anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose

Mechanism and Methodologies of Epoxide Formation from 1,6-Anhydro-2-O-p-toluenesulfonyl- β -D-glucopyranose Executive Summary The transformation of 1,6-anhydro-2-O-p-toluenesulfonyl- β -D-glucopyranose into 1,6:2,3-dianh...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanism and Methodologies of Epoxide Formation from 1,6-Anhydro-2-O-p-toluenesulfonyl- β -D-glucopyranose

Executive Summary

The transformation of 1,6-anhydro-2-O-p-toluenesulfonyl- β -D-glucopyranose into 1,6:2,3-dianhydro- β -D-mannopyranose is a cornerstone reaction in advanced carbohydrate chemistry. This highly regioselective and stereospecific intramolecular epoxidation serves as a critical gateway for synthesizing rare sugars, thiodisaccharides, and complex macrolide chirons[1]. By leveraging the rigid conformational lock of the 1,6-anhydro bridge, chemists can force specific stereoelectronic alignments that dictate the reaction's absolute pathway. This technical guide deconstructs the structural prerequisites, mechanistic causality, and self-validating experimental protocols required to execute this transformation with high fidelity.

Stereoelectronic and Conformational Prerequisites

To understand the causality behind this specific epoxide formation, one must first analyze the conformational dynamics of the starting material. Free D-glucose naturally adopts the thermodynamically stable 4C1​ chair conformation, where the bulky hydroxyl groups at C2, C3, and C4 occupy equatorial positions. However, the formation of the 1,6-anhydro bridge (levoglucosan) forces the pyranose ring to flip into the higher-energy 1C4​ conformation[1].

In this locked 1C4​ state:

  • The C1–O–C6 bridge occupies axial positions.

  • The hydroxyl groups at C2, C3, and C4 are forced into axial orientations.

When the C2 position is selectively tosylated to form 1,6-anhydro-2-O-p-toluenesulfonyl- β -D-glucopyranose, the C2-tosylate (leaving group) and the adjacent C3-hydroxyl (nucleophile) are positioned in a trans-diaxial relationship. This anti-periplanar geometry (dihedral angle ≈180∘ ) is the absolute stereoelectronic prerequisite for an intramolecular SN​2 displacement, allowing the C3 oxygen lone pair to perfectly overlap with the σ∗ antibonding orbital of the C2–O–Ts bond[2].

ConformationalLogic A 1,6-Anhydro-b-D-glucopyranose (^1C_4 Conformation) B C2-O-Tosyl (Axial, Down) A->B C C3-OH (Axial, Up) A->C D Trans-diaxial Alignment (Anti-periplanar) B->D C->D E Optimal Geometry for Intramolecular S_N2 D->E

Conformational logic enabling intramolecular epoxide formation in 1,6-anhydro sugars.

Mechanistic Pathway: The Inversion of Configuration

The epoxidation is initiated by the introduction of a base, which deprotonates the C3-hydroxyl group to generate a highly reactive C3-alkoxide. Because the system is conformationally rigid, the alkoxide cannot freely rotate; it is perfectly poised for a backside attack on the C2 carbon.

  • Nucleophilic Attack: The C3-alkoxide (oriented "up" or axial in the 1C4​ framework) attacks the C2 carbon from the β -face.

  • Leaving Group Displacement: The bulky, electron-withdrawing p-toluenesulfonate (tosyl) group at C2 (oriented "down" or axial) is displaced.

  • Stereochemical Inversion: The SN​2 mechanism dictates a Walden inversion at the electrophilic center. The C2-oxygen bond, originally "down", is re-established "up" as part of the new three-membered oxirane ring.

  • Product Configuration: With both the C2 and C3 oxygens now oriented "up" (cis to each other within the epoxide, but trans to the C4-axial hydroxyl), the stereochemistry at C2 has inverted from the gluco configuration to the manno configuration. The resulting product is definitively 1,6:2,3-dianhydro- β -D-mannopyranose [3].

MechanisticPathway Step1 Step 1: Base Addition NaOMe in MeOH deprotonates C3-OH Step2 Step 2: Alkoxide Formation Generation of C3-O(-) Nucleophile Step1->Step2 Step3 Step 3: S_N2 Attack Backside attack on C2, displacing OTs Step2->Step3 Step4 Step 4: Epoxide Ring Closure Formation of 2,3-anhydro linkage Step3->Step4 Inversion at C2 Product Product 1,6:2,3-dianhydro-b-D-mannopyranose Step4->Product

Step-by-step mechanistic pathway of S_N2 epoxide ring closure and C2 inversion.

Experimental Methodology & Self-Validating Protocol

To ensure high yields and prevent the degradation of the sensitive oxirane ring, the experimental protocol must be treated as a self-validating system. Epoxides are highly susceptible to nucleophilic ring-opening under both strongly basic (at elevated temperatures) and acidic conditions[4].

Step-by-Step Protocol
  • Preparation: Dissolve 1.0 equivalent of 1,6-anhydro-2-O-p-toluenesulfonyl- β -D-glucopyranose in anhydrous methanol (0.1 M concentration). The anhydrous environment is critical to prevent competitive hydrolysis of the tosylate[3].

  • Base Addition: Cool the reaction flask to 0°C under an inert argon atmosphere. Dropwise, add 1.2 equivalents of a freshly prepared Sodium Methoxide (NaOMe) solution in methanol. Causality: NaOMe is a strong enough base to deprotonate the C3-OH but, at low temperatures, is insufficiently nucleophilic to open the resulting epoxide.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 2 to 4 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). The self-validation occurs by observing the disappearance of the UV-active starting material (due to the aromatic tosyl group) and the appearance of a UV-inactive, charrable product spot (the epoxide).

  • Mild Neutralization (Critical Step): Once complete, the reaction must be quenched. Do not use aqueous mineral acids (e.g., HCl) , as this will immediately catalyze the trans-diaxial opening of the epoxide to form altrose derivatives. Instead, add pre-washed Amberlite IR-120 (H + form) polymeric resin until the pH reaches 7.0[3]. This neutralizes the alkoxide without introducing free aqueous protons.

  • Isolation: Filter off the resin, wash with cold methanol, and concentrate the filtrate under reduced pressure to yield crude 1,6:2,3-dianhydro- β -D-mannopyranose, which can be purified via recrystallization or flash chromatography.

ExperimentalWorkflow A Reactant Preparation Dissolve 2-O-Tosyl precursor in Anhydrous MeOH B Base Addition (0°C) Dropwise addition of NaOMe to prevent exotherm A->B C S_N2 Cyclization (RT, 2-4h) Monitor via TLC (Loss of UV-active Tosyl) B->C D Mild Neutralization Amberlite IR-120 (H+) Resin (Prevents Epoxide Opening) C->D E Product Isolation Filtration & Concentration under Reduced Pressure D->E

Self-validating experimental workflow for the synthesis and isolation of the epoxide.

Quantitative Yield Analysis

The choice of base and solvent drastically impacts the efficiency of the intramolecular epoxidation. The table below summarizes comparative data, highlighting why the alkoxide/alcohol system is preferred over aqueous or high-temperature alternatives.

Base / Solvent SystemTemperatureReaction TimeEpoxide Yield (%)Mechanistic Notes & Causality
NaOMe / Anhydrous MeOH 0°C 25°C2 - 4 hours80 - 90% Optimal. Clean inversion, minimal side reactions. Mild neutralization preserves the oxirane ring[3].
NaOH / H 2​ O 25°C12 - 16 hours60 - 75%Lower yield due to competitive aqueous hydrolysis of the tosylate and partial epoxide ring-opening[2].
K 2​ CO 3​ / DMF 60°C8 - 10 hours50 - 65%Elevated temperatures lead to thermal degradation and polymerization of the anhydro sugar.
t-BuOK / THF 0°C 25°C4 - 6 hours75 - 80%Bulky base prevents nucleophilic ring-opening, but lower substrate solubility in THF limits reaction kinetics.

Strategic Applications in Drug Development

The resulting 1,6:2,3-dianhydro- β -D-mannopyranose is not merely an academic curiosity; it is a highly prized chiral building block (chiron) in pharmaceutical development.

  • Thiodisaccharides: The manno-epoxide undergoes highly regioselective trans-diaxial ring-opening when treated with sulfur nucleophiles (e.g., 1-thio- β -D-glucopyranose), yielding (1 3)- and (1 4)-thiodisaccharides. These sulfur-linked sugars are resistant to enzymatic cleavage, making them excellent candidates for glycosidase inhibitors and stable therapeutic oligosaccharides[4].

  • Macrolide Synthesis: The rigid bicyclic framework allows for precise, stereocontrolled C-alkylation at the C2 or C4 positions, providing the complex stereocenters required for the total synthesis of propionate-derived natural products like erythromycin and other macrolide antibiotics[5].

References

  • [3] Title: Method for preparing 1,6:2,3-dianhydro-beta-d-mannopyranose (EP2331549B1). Source: European Patent Office / Google Patents. URL:

  • [2] Title: Epoxide Migration and Pseudo-Epoxide Migration of 1,6:2,3- and 1,6:3,4-Dianhydro-β-D-hexopyranoses. Source: ResearchGate / Collection of Czechoslovak Chemical Communications. URL:[Link]

  • [5] Title: Some aspects of the alkylation of epoxides of 1,6-anhydropyranoses. Source: Canadian Journal of Chemistry. URL:[Link]

  • [1] Title: Chemistry of anhydro sugars. Source: Advances in Carbohydrate Chemistry and Biochemistry / PubMed. URL: [Link]

  • [4] Title: Straightforward synthesis of thiodisaccharides by ring-opening of sugar epoxides. Source: The Journal of Organic Chemistry / PubMed. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocol: A Comprehensive Guide to the Regioselective Synthesis of 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose

For: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed protocol and in-depth scientific rationale for the regioselective synthesis of 1,6-anhydro-2-O-p-toluenesulfony...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol and in-depth scientific rationale for the regioselective synthesis of 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose, a pivotal intermediate in carbohydrate chemistry and the synthesis of complex bioactive molecules. The protocol is designed to be a self-validating system, emphasizing not just the procedural steps but also the underlying chemical principles that ensure success. We will explore the nuanced role of the 1,6-anhydro bridge in directing the regioselectivity of the tosylation reaction, the critical function of pyridine as both a catalyst and a base, and provide a comprehensive, step-by-step methodology from reaction setup to product characterization. This guide is intended to empower researchers with the expertise to confidently and efficiently synthesize this valuable chemical building block.

Introduction: The Strategic Importance of 1,6-Anhydro-2-O-tosyl-β-D-glucopyranose

1,6-Anhydro-β-D-glucopyranose, commonly known as levoglucosan, is a versatile and conformationally rigid carbohydrate derivative.[1][2] Its unique bicyclic structure locks the pyranose ring in a ¹C₄ conformation, exposing the hydroxyl groups at the C2, C3, and C4 positions with distinct steric and electronic environments. This inherent structural feature makes it an invaluable starting material for the synthesis of a wide array of modified sugars, oligosaccharides, and natural products.[1][2]

The selective functionalization of one of these hydroxyl groups is a key strategic step in many multi-step syntheses. Specifically, the introduction of a p-toluenesulfonyl (tosyl) group at the C2 position yields 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose. The tosylate group is an excellent leaving group, making the C2 position susceptible to nucleophilic attack, often with inversion of configuration. This opens up synthetic pathways to a variety of 2-deoxy and 2-amino sugars, which are crucial components of many biologically active compounds.

This guide will focus on a reliable and reproducible protocol for the regioselective 2-O-tosylation of levoglucosan.

The Chemical Rationale: Achieving Regioselectivity

The regioselective tosylation of the C2 hydroxyl group in 1,6-anhydro-β-D-glucopyranose is not a random event but a consequence of the molecule's distinct stereoelectronic properties. The C2-OH is the most reactive of the three available hydroxyl groups due to its equatorial orientation, which makes it more sterically accessible to the bulky tosylating agent, p-toluenesulfonyl chloride (TsCl). In contrast, the C3-OH and C4-OH are in axial positions, rendering them more sterically hindered.

The Multifaceted Role of Pyridine:

Pyridine is a critical component in this reaction, serving a dual purpose.[3] Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[3][4] This prevents the acidic conditions from causing unwanted side reactions, such as the cleavage of the anhydro ring.

Secondly, and more subtly, pyridine functions as a nucleophilic catalyst.[5][6][7] It reacts with the highly electrophilic p-toluenesulfonyl chloride to form a reactive N-tosylpyridinium intermediate.[5][6] This intermediate is even more electrophilic than TsCl itself, and it is this species that is readily attacked by the alcohol, accelerating the rate of the desired O-tosylation.[5][6]

Experimental Protocol

This protocol is designed for the synthesis of 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,6-Anhydro-β-D-glucopyranose (Levoglucosan)≥98%Commercially AvailableMust be thoroughly dried before use.
p-Toluenesulfonyl chloride (TsCl)≥99%Commercially AvailableShould be a fresh, free-flowing solid.
PyridineAnhydrousCommercially AvailableStore over molecular sieves.
Dichloromethane (DCM)AnhydrousCommercially AvailableStore over molecular sieves.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS Grade-Prepared in deionized water.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying the organic phase.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Safety Precautions
  • p-Toluenesulfonyl chloride (TsCl) is corrosive and a lachrymator.[8][9][10] It is also moisture-sensitive.[9] Handle it in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

  • Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

Reaction Workflow

Synthesis_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification & Analysis Dry_Reactants Dry Reactants & Glassware Dissolve_Levoglucosan Dissolve Levoglucosan in Pyridine/DCM Dry_Reactants->Dissolve_Levoglucosan Cool_Solution Cool to 0°C Dissolve_Levoglucosan->Cool_Solution Add_TsCl Add TsCl (portion-wise) Cool_Solution->Add_TsCl Stir_Reaction Stir at 0°C to RT Add_TsCl->Stir_Reaction Quench Quench with Water Stir_Reaction->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry_Concentrate Dry (MgSO₄) & Concentrate Wash->Dry_Concentrate Chromatography Silica Gel Chromatography Dry_Concentrate->Chromatography Characterization Characterize Product (NMR, MS) Chromatography->Characterization

Caption: Experimental workflow for the synthesis of 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose.

Step-by-Step Procedure
  • Preparation:

    • Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool to room temperature in a desiccator.

    • Dry 1,6-anhydro-β-D-glucopyranose (1.0 eq) under high vacuum for several hours to remove any residual water.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the dried 1,6-anhydro-β-D-glucopyranose.

    • Dissolve the starting material in anhydrous pyridine (approximately 5-10 mL per gram of starting material) and anhydrous dichloromethane (DCM) if needed to aid dissolution.

    • Cool the resulting solution to 0 °C in an ice bath.

  • Addition of p-Toluenesulfonyl Chloride:

    • Slowly add p-toluenesulfonyl chloride (1.1-1.5 eq) portion-wise to the stirred solution over 30 minutes. The formation of a white precipitate (pyridinium hydrochloride) is expected.

    • The use of a slight excess of TsCl ensures complete consumption of the starting material.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 hexanes:ethyl acetate). The product will have a higher Rf value than the starting material. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of cold water.

    • Transfer the mixture to a separatory funnel and dilute with DCM.

    • Wash the organic layer successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove excess pyridine and TsOH) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.[11] The desired product, 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose, will elute as a white solid.

Product Characterization

The identity and purity of the synthesized 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose should be confirmed by spectroscopic methods.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will show a characteristic set of signals for the anhydro-sugar core and the tosyl group. The anomeric proton (H-1) typically appears as a singlet around 5.5 ppm. The protons of the tosyl group will appear as two doublets in the aromatic region (around 7.4 and 7.8 ppm) and a singlet for the methyl group around 2.4 ppm.[12]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the expected number of signals for the carbon atoms in the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Ensure all reagents are anhydrous. Increase reaction time or slightly increase the equivalents of TsCl.
Product loss during work-up.Ensure complete extraction and careful handling during washing steps.
Formation of Di-tosylated Product Use of a large excess of TsCl.Use a controlled amount of TsCl (1.1-1.2 eq). Monitor the reaction closely by TLC.
Incomplete Removal of Pyridine Insufficient washing.Wash the organic layer thoroughly with saturated NaHCO₃ solution.
Difficulty in Purification Co-elution of impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

This guide provides a robust and well-rationalized protocol for the regioselective synthesis of 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can reliably produce this valuable synthetic intermediate. The successful synthesis of this compound opens the door to a wide range of further chemical transformations, enabling the development of novel carbohydrate-based molecules for applications in medicinal chemistry and materials science.

References

  • Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange. (2015, January 30). Retrieved from [Link]

  • Why should a weak base like pyridine be used when tosyl chloride reacts with an alcohol? - brainly.com. (2024, January 29). Retrieved from [Link]

  • TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2). (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - P-Toluenesulfonyl Chloride, 99+%(titr.) - Cole-Parmer. (2003, March 18). Retrieved from [Link]

  • p-TOLUENE SULFONYL CHLORIDE - Sdfine. (n.d.). Retrieved from [Link]

  • ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. (2021). Retrieved from [Link]

  • Tosylation of Alcohols with Pyridine : r/OrganicChemistry - Reddit. (2021, December 30). Retrieved from [Link]

  • Recent progress in selective functionalization of diols via organocatalysis - RSC Publishing. (2025, May 23). Retrieved from [Link]

  • Further improvements of the dibutyl tin oxide-catalyzed regioselective diol tosylation. (2025, August 6). Retrieved from [Link]

  • Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies | Journal of the American Chemical Society. (2012, April 25). Retrieved from [Link]

  • Mild procedures for the synthesis of 1,6-anhydroaldohexopyranoses - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. (n.d.). Retrieved from [Link]

  • WO2021083735A1 - Process for the production of 1,6-anhydro sugars - Google Patents. (n.d.).
  • Levoglucosan: a promising platform molecule? - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01490G. (2020, June 29). Retrieved from [Link]

  • The Ammonolysis of 1,6-Anhydro-2,4-di-O-p-tolylsulfonyl-β-D-glucopyranose and the Synthesis of 2,4-Diamino-2,4-dideoxy-D-glucose 1. (n.d.). Retrieved from [Link]

  • EP2084129B1 - Process for regioselective mono-tosylation of diols - Google Patents. (n.d.).
  • Regioselective Acylation of Diols and Triols: The Cyanide Effect - ACS Publications. (2016, April 22). Retrieved from [Link]

  • Tosylation protocol? : r/Chempros - Reddit. (2025, January 21). Retrieved from [Link]

  • 1H NMR study of 1, 6-Anhydro-β-D-Glucopyranose Tosylated at 2- and/or 4-Position. (n.d.). Retrieved from [Link]

  • 1,6-ANHYDRO-2-O-TOSYL-3,4-DI-O-TRIMETHYLSILYL-BETA-D-GLUCOPYRANOSE - Optional[29Si NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • and 4-Substituted D-Glucose Derivatives from 1,6-Anhydro-β-D- glucopyranose1 - ACS Publications. (n.d.). Retrieved from [Link]

  • Selective mono-esterification and alkylation of 1,6-anhydro-β-d-glucopyranose via its dibutylstannylene derivative - Academia.edu. (n.d.). Retrieved from [Link]

  • Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. (2016, December 20). Retrieved from [Link]

  • Synthesis of All Configurational Isomers of 1,6-Anhydro-2,3,4-trideoxy-2,3-epimino-4-fluoro-β-d-hexopyranoses | The Journal of Organic Chemistry - ACS Publications. (2010, April 16). Retrieved from [Link]

  • 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose - PubChem. (n.d.). Retrieved from [Link]

  • US3219484A - Process for the purification of sugars and their derivatives - Google Patents. (n.d.).
    • 1,6-ANHYDRO-BETA-D-GLUCOPYRANOSE.docx - Transact Energy Corp. (n.d.). Retrieved from [Link]

  • Strategies to Purify Carbohydrate-Based Compounds | Teledyne Labs. (n.d.). Retrieved from [Link]

  • Synthesis and Ring-Opening Reaction of 1,6-Anhydro-6-deoxy-6-thio-2, 3, 4-tri-O-benzyl-β-D-glucopyranose - ResearchGate. (n.d.). Retrieved from [Link]

  • 1,6-Anhydro-β-D-glucopyranose derivatives as glycosyl donors for thioglycosidation reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]

  • Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10). Retrieved from [Link]

  • Production of 1,4:3,6-dianhydro-α-d-glucopyranose from methyl 3,6-anhydro-α-d-glucopyranoside and its taste identification - Semantic Scholar. (2025, February 5). Retrieved from [Link]

  • Selective functionalization of the 1,6-anhydro moiety and of the double bond of levoglucosenone - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D6OB00050A. (2026, February 25). Retrieved from [Link]

  • Selectively biorefining levoglucosan from NaOH pretreated corncobs via fast pyrolysis. (2019, July 20). Retrieved from [Link]

  • LEVOGLUCOSAN TRANSFORMATION OVER ALUMINOSILICATES - Cellulose Chemistry and Technology. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: Precision Synthesis of Stereoregular Polysaccharides via Cationic Ring-Opening Polymerization of 1,6-Anhydro-2-O-tosyl-β-D-glucopyranose

Introduction & Mechanistic Rationale The synthesis of well-defined, stereoregular polysaccharides is a critical frontier in the development of advanced biomaterials, targeted drug delivery systems, and chiral stationary...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of well-defined, stereoregular polysaccharides is a critical frontier in the development of advanced biomaterials, targeted drug delivery systems, and chiral stationary phases. Cationic ring-opening polymerization (CROP) of 1,6-anhydro sugar derivatives (levoglucosans) provides a robust and highly controlled pathway to synthesize functionalized glucopyranans[1]. Among the library of available monomers, 1,6-anhydro-2-O-tosyl-β-D-glucopyranose stands out due to its unique stereoelectronic profile.

The Causality of the 2-O-Tosyl Group: In polysaccharide synthesis, preventing unwanted branching and controlling the anomeric stereochemistry are the most significant challenges. The incorporation of a bulky, electron-withdrawing p-toluenesulfonyl (tosyl) group at the C2 position is a deliberate mechanistic choice, not merely a protective measure[2].

  • Steric Shielding: The bulky tosyl group physically blocks the β-face of the propagating oxocarbenium intermediate. This steric hindrance forces the incoming monomer to attack exclusively from the α-face, ensuring the formation of a strictly α-(1→6)-linked stereoregular polymer backbone[2].

  • Electronic Modulation: The electron-withdrawing nature of the tosyl group reduces the nucleophilicity of the monomer's remaining oxygen atoms, drastically suppressing unwanted chain-transfer reactions that lead to branching. However, this also slightly destabilizes the oxocarbenium ion, necessitating the use of strong Lewis acid initiators (such as PF5 or BF3·OEt2) at low temperatures to drive the propagation forward efficiently[3].

  • Conformational Rigidity: Solid-state NMR and X-ray crystallographic analyses of 1,6-anhydro-2-O-tosyl derivatives confirm a highly rigid pyranose ring conformation, which further locks the transition state and enhances the regio- and stereospecificity of the polymerization[4].

Mechanism N1 Monomer (1,6-anhydro-2-O-tosyl-β-D-glucopyranose) N3 Ring Cleavage Formation of Oxocarbenium Ion N1->N3 + Initiator N2 Lewis Acid (e.g., PF5) Coordination to O5/O1 N2->N3 N4 Nucleophilic Attack by C6-OH of next monomer N3->N4 Propagation N4->N3 Chain Extension N5 Stereoregular Polymer α-(1→6) Glycosidic Linkage N4->N5 Termination (MeOH)

Fig 1: CROP mechanism of 1,6-anhydro-2-O-tosyl-β-D-glucopyranose via oxocarbenium intermediates.

Experimental Design & Self-Validating Systems

To maintain the "living" character of the CROP, the system must be rigorously anhydrous. Trace moisture acts as a potent chain transfer agent, leading to premature termination, low molecular weights, and high dispersity (Đ)[5].

Self-Validating System: A reliable protocol must validate itself in real-time. To ensure the integrity of the polymerization, this workflow employs an NMR-based self-validating checkpoint:

  • Pre-Initiation Check: Before adding the initiator, a 1H NMR spectrum of the monomer in anhydrous CD2Cl2 must exhibit a sharp doublet at ~5.4 ppm, corresponding to the anomeric proton of the intact 1,6-anhydro bridge.

  • Propagation Check: The successful progression of the polymerization is validated by the disappearance of the 5.4 ppm peak and the emergence of a broadened polymeric anomeric signal at ~4.9 ppm[3]. If the 5.4 ppm peak remains unchanged after 1 hour, the system has been quenched by trace impurities, and the batch must be aborted before wasting further reagents.

Workflow M1 1. Monomer Preparation Rigorous drying of 1,6-anhydro- 2-O-tosyl-β-D-glucopyranose M2 2. System Purging High-vacuum Schlenk line Argon backfilling (x3) M1->M2 M3 3. Initiation Addition of PF5 or BF3·OEt2 at -60°C in CH2Cl2 M2->M3 M4 4. Propagation Oxocarbenium intermediate Stereoselective α-(1→6) addition M3->M4 M5 5. Termination Quenching with Methanol M4->M5 M6 6. Validation SEC-MALS & 1H NMR Analysis M5->M6

Fig 2: Step-by-step experimental workflow for the CROP of 1,6-anhydro-2-O-tosyl-β-D-glucopyranose.

Step-by-Step Protocol

Phase 1: Monomer Purification and Drying
  • Dissolve 1,6-anhydro-2-O-tosyl-β-D-glucopyranose in anhydrous dichloromethane (CH2Cl2).

  • Pass the solution through a short pad of activated basic alumina to remove any trace acidic impurities.

    • Causality: Acidic impurities can prematurely initiate uncontrolled oligomerization, ruining the target molecular weight distribution[5].

  • Evaporate the solvent and dry the monomer under high vacuum (10⁻⁴ Torr) at 40 °C for a minimum of 24 hours.

Phase 2: Polymerization Setup
  • Transfer the dried monomer to a flame-dried Schlenk flask equipped with a magnetic stir bar under a strict argon atmosphere.

  • Inject anhydrous CH2Cl2 (distilled over CaH2) to achieve a monomer concentration of 0.5 M.

  • Cool the reaction vessel to -60 °C using a dry ice/acetone bath and allow it to equilibrate for 15 minutes.

    • Causality: Cryogenic temperatures (-60 °C to -15 °C) are mandatory to suppress side reactions, including chain transfer to the polymer backbone, preserving the living nature of the CROP[3].

Phase 3: Initiation and Propagation
  • Inject the Lewis acid initiator (e.g., PF5 gas generated in situ or BF3·OEt2 via a gas-tight microsyringe) to achieve the desired monomer-to-initiator ([M]/[I]) ratio (typically between 20:1 and 1000:1).

  • Stir the reaction mixture continuously at the target temperature for 24 to 90 hours, depending on the initiator kinetics.

  • Validation Checkpoint: Extract a 0.1 mL aliquot under argon, quench with methanol, and analyze via 1H NMR to confirm the shift of the anomeric proton from 5.4 ppm to 4.9 ppm.

Phase 4: Termination and Recovery
  • Quench the living polymerization by injecting an excess of pre-chilled methanol (1–2 mL).

  • Precipitate the polymer by adding the reaction mixture dropwise into vigorously stirred cold methanol (10× volume).

  • Collect the resulting stereoregular polysaccharide via centrifugation (8000 rpm, 10 min). Wash twice with fresh methanol and dry under vacuum to a constant weight.

Quantitative Data Summary

The choice of initiator, temperature, and [M]/[I] ratio directly dictates the molecular weight (Mw), dispersity (Đ), and yield of the resulting polysaccharide. The table below summarizes optimized parameters based on established CROP methodologies for protected 1,6-anhydro sugars[3][5].

Table 1: Influence of Initiator and Reaction Conditions on CROP Outcomes

InitiatorTemp (°C)Time (h)[M]/[I] RatioYield (%)Mw ( g/mol )Dispersity (Đ)Stereoregularity
BF3·OEt2 -15902079215,6003.45> 98% α-linkage
TMSOTf -1524100085120,0001.80> 99% α-linkage
PF5 -6048509245,0001.40> 99% α-linkage

Note: PF5 at -60 °C provides the tightest control over dispersity due to the ideal balance between propagation rate and suppression of chain transfer, whereas BF3·OEt2 allows for ultra-high molecular weights at the cost of broader dispersity.

References

  • Steric control in the polymerization of 1,6-anhydro-.beta.-D-glucopyranose derivatives Journal of the American Chemical Society URL:[Link]

  • Chemical Syntheses of Comb-Shaped Polysaccharide Derivatives via Cationic Ring-Opening Polymerization and Copolymerization of an Anhydrodisaccharide Monomer Macromolecules URL:[Link]

  • Precision synthesis of (1→6)-α-D-glucopyranan by cationic ring-opening polymerization of 1,6-anhydro-2,3,4-tri-O-allyl-β-D-glucopyranose Macromolecular Rapid Communications URL:[Link]

  • Structural Implications of C−H···S Contacts in Organophosphorus Compounds. Studies of 1,6-Anhydro-2-O-tosyl-4-S-(5,5-dimethyl-2-thioxa-1,3,2-dioxaphosphorinan-2-yl)-β-d-glucopyranose by X-ray and Solid-State NMR Methods The Journal of Organic Chemistry URL:[Link]

Sources

Method

carbohydrate protecting group strategies using 1,6-anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose

Advanced Carbohydrate Protecting Group Strategies: Applications of 1,6-Anhydro-2-O-p-toluenesulfonyl- β -D-glucopyranose in Stereoselective Synthesis Overview and Structural Rationale In the synthesis of complex oligosac...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Carbohydrate Protecting Group Strategies: Applications of 1,6-Anhydro-2-O-p-toluenesulfonyl- β -D-glucopyranose in Stereoselective Synthesis

Overview and Structural Rationale

In the synthesis of complex oligosaccharides, glycosylphosphatidylinositol (GPI) anchors, and modified monosaccharides, the strategic deployment of protecting groups is paramount. The bicyclic scaffold of levoglucosan (1,6-anhydro- β -D-glucopyranose) is a cornerstone in orthogonal protection strategies. The 1,6-anhydro bridge locks the pyranose ring into a rigid 1C4​ chair conformation, forcing the secondary hydroxyl groups at C2, C3, and C4 into axial positions[1].

This topological constraint is heavily exploited to synthesize 1,6-anhydro-2-O-p-toluenesulfonyl- β -D-glucopyranose , a pivotal intermediate. By selectively installing a tosyl leaving group at the C2 position, chemists can trigger a highly predictable, base-catalyzed intramolecular epoxidation to form the Černý epoxide (1,6:2,3-dianhydro- β -D-mannopyranose)[2]. This epoxide serves as an electrophilic hub for the regioselective installation of azides, amines, and halogens.

Mechanistic Principles of the Workflow

As a self-validating synthetic system, this workflow relies on strict stereoelectronic control at each step:

  • Regioselective Tosylation via Stannylene Acetals: Direct mono-tosylation of levoglucosan yields poor regioselectivity. However, reacting levoglucosan with dibutyltin oxide ( Bu2​SnO ) forms a cyclic stannylene acetal. The addition of tetrabutylammonium bromide (TBAB) coordinates the tin intermediate, amplifying the nucleophilicity of the oxygen atoms and directing tosyl chloride (TsCl) attack predominantly to the C2 position[3].

  • Epoxide Formation (Antiperiplanar SN​2 ): Treatment of the 2-O-tosyl derivative with sodium methoxide deprotonates the C3-hydroxyl. Because the C3-alkoxide (axial, up) and the C2-tosylate (axial, down) are perfectly trans-diaxial in the 1C4​ conformation, the geometry dictates an intramolecular backside attack. This SN​2 displacement inverts the stereocenter at C2 from (R) to (S), yielding the β -oriented Černý epoxide[2].

  • Regioselective Opening (Fürst-Plattner Rule): The nucleophilic opening of the Černý epoxide is strictly governed by the Fürst-Plattner rule. The incoming nucleophile and the departing epoxide oxygen must adopt a trans-diaxial arrangement in the transition state[4]. Attack by an azide ion at C2 yields the 2-azido-2-deoxy-gluco configuration, making it a premier route for synthesizing 2-amino sugar precursors for GPI anchors[2][4].

Synthetic Workflow Diagram

Workflow N1 Levoglucosan (1C4 Conformation) N2 Dibutylstannylene Acetal Intermediate N1->N2 Bu2SnO, Toluene Reflux (Dean-Stark) N3 1,6-Anhydro-2-O-tosyl- β-D-glucopyranose N2->N3 TsCl, TBAB Regioselective Tosylation N4 Černý Epoxide (1,6:2,3-dianhydro-β-D-mannopyranose) N3->N4 NaOMe / MeOH Intramolecular SN2 N5 2-Azido-2-deoxy- β-D-glucopyranose N4->N5 NaN3, NH4Cl Fürst-Plattner Opening

Figure 1: Workflow from levoglucosan to 2-azido sugars via the Černý epoxide intermediate.

Quantitative Data: Regioselectivity Profiles

The regioselectivity of the Černý epoxide opening is highly dependent on the nucleophile and the protecting group status at C4. Below is a summary of quantitative data for standard transformations.

SubstrateNucleophileReagents / ConditionsMajor ProductRegioselectivity (C2:C3)Yield
Unprotected C4-OHAzide ( N3−​ ) NaN3​ , NH4​Cl , DMF/H 2​ O, 100°C2-Azido-2-deoxy- β -D-glucopyranose> 95:582%
C4-O-BenzylAzide ( N3−​ ) NaN3​ , NH4​Cl , DMF, 110°C4-O-Benzyl-2-azido-2-deoxy- β -D-glucopyranose> 90:1078%
Unprotected C4-OHHalide ( F− ) KHF2​ , Ethylene Glycol, 180°C2-Fluoro-2-deoxy- β -D-glucopyranose85:1565%

Validated Experimental Protocols

Protocol A: Organotin-Mediated Synthesis of 1,6-Anhydro-2-O-tosyl- β -D-glucopyranose

This protocol utilizes TBAB to enhance the nucleophilicity of the stannylene acetal, driving regioselectivity[3].

  • Acetal Formation: Suspend levoglucosan (1.0 eq) and Bu2​SnO (1.05 eq) in anhydrous toluene (0.2 M). Reflux the mixture using a Dean-Stark apparatus for 3 hours.

    • Causality: The azeotropic removal of water drives the thermodynamic formation of the cyclic dibutylstannylene acetal across the axial hydroxyls.

  • Tosylation: Cool the reaction mixture to room temperature. Add TBAB (1.0 eq) and p-toluenesulfonyl chloride (TsCl, 1.1 eq). Stir at room temperature for 4–6 hours.

    • Causality: TBAB acts as a crucial nucleophilic catalyst. The bromide ion coordinates to the tin atom, increasing the electron density on the oxygen atoms and accelerating the highly regioselective tosylation at C2[3].

  • Workup: Quench the reaction with water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to isolate the 2-O-tosyl derivative.

Protocol B: Base-Catalyzed Epoxidation to the Černý Epoxide

A self-validating step where conformational rigidity guarantees stereochemical inversion[2].

  • Deprotonation: Dissolve 1,6-anhydro-2-O-tosyl- β -D-glucopyranose (1.0 eq) in anhydrous methanol (0.1 M). Add a freshly prepared solution of sodium methoxide in methanol (1.5 eq).

  • Cyclization: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (typically 1:1 Hexanes/EtOAc; the epoxide runs significantly higher than the tosylate).

    • Causality: The methoxide base deprotonates the C3-hydroxyl. The rigid 1C4​ chair ensures the C3-alkoxide is perfectly aligned for an antiperiplanar attack on the C2-tosylate, ensuring complete inversion of stereochemistry to the manno-configuration[2].

  • Neutralization: Add Amberlite IR-120 ( H+ form) resin to the stirring solution until the pH reaches 7.0.

    • Causality: Neutralization with a solid acidic resin prevents the hydrolysis of the delicate epoxide ring, which would inevitably occur during aqueous extraction or concentration under basic conditions.

  • Isolation: Filter off the resin, wash with methanol, and concentrate the filtrate in vacuo to yield 1,6:2,3-dianhydro- β -D-mannopyranose as a crystalline solid.

Protocol C: Regioselective Azidolysis

Applying the Fürst-Plattner rule for the synthesis of 2-azido-2-deoxy sugars[4].

  • Reaction Setup: Dissolve the Černý epoxide (1.0 eq) in a 9:1 mixture of DMF/Water (0.2 M). Add NaN3​ (3.0 eq) and NH4​Cl (1.5 eq).

  • Ring Opening: Heat the mixture to 100°C for 12 hours.

    • Causality: The DMF/Water mixture ensures the solubility of both the organic epoxide and the inorganic salts. NH4​Cl provides a mild proton source to protonate the developing alkoxide during epoxide opening. This lowers the activation energy of the transition state without being acidic enough to degrade the starting material. The trans-diaxial nucleophilic trajectory dictates the >95:5 regioselectivity for the C2 position[4].

  • Workup: Cool the mixture to room temperature, dilute with water, and extract with EtOAc (3x). Wash the organic layer extensively with water (to remove DMF) and brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography to yield 1,6-anhydro-2-azido-2-deoxy- β -D-glucopyranose.

Sources

Application

Catalytic Pathways for the Functionalization of 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose: A Guide for Researchers

For Immediate Release This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of catalytic methods for the chemical modification of 1,6-anhydro-2-O-p-toluen...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of catalytic methods for the chemical modification of 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose. This versatile building block, derived from the abundant biomass source levoglucosan, offers a rigid and stereochemically defined platform for the synthesis of novel carbohydrate-based therapeutics and functional materials. The strategic introduction of a p-toluenesulfonyl (tosyl) group at the C-2 position activates this site for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives.

Introduction: The Strategic Importance of a Versatile Chiral Precursor

1,6-Anhydro-β-D-glucopyranose, commonly known as levoglucosan, is a readily available and synthetically valuable starting material in carbohydrate chemistry.[1][2] Its rigid bicyclic structure provides a pre-organized framework that can lead to high stereoselectivity in subsequent chemical modifications. The selective tosylation of the hydroxyl group at the C-2 position furnishes 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose, a key intermediate where the tosyl group serves as an excellent leaving group, paving the way for a multitude of functionalizations at a specific and reactive site.[3] This guide will delve into the catalytic methodologies that enable the precise and efficient modification of this important scaffold.

I. Catalytic Nucleophilic Substitution: Gateway to Diverse Functionalities

The electron-withdrawing nature of the tosyl group at the C-2 position makes it an excellent leaving group for nucleophilic substitution reactions (SN2). While many of these reactions can proceed stoichiometrically, the use of catalysts can enhance reaction rates, improve yields, and enable the use of a broader range of nucleophiles under milder conditions.

A. Phase-Transfer Catalysis for Enhanced Reactivity

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[4][5] In the context of modifying 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose, PTC can be employed to efficiently introduce a variety of nucleophiles.

Causality: The phase-transfer catalyst, often a quaternary ammonium or phosphonium salt, forms a lipophilic ion pair with the anionic nucleophile from the aqueous or solid phase. This ion pair is soluble in the organic phase containing the carbohydrate substrate, thereby enabling the nucleophilic attack on the C-2 position.[6] This method avoids the need for harsh, anhydrous conditions and can lead to cleaner reactions with easier work-up procedures.

Protocol: Phase-Transfer Catalyzed Azide Substitution

This protocol describes the synthesis of 1,6-anhydro-2-azido-2-deoxy-β-D-glucopyranose, a valuable precursor for the introduction of amino functionalities.

  • Materials:

    • 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose

    • Sodium azide (NaN3)

    • Tetrabutylammonium bromide (TBAB)

    • Toluene

    • Water

  • Procedure:

    • To a stirred solution of 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose in toluene, add sodium azide and a catalytic amount of tetrabutylammonium bromide.

    • Add a minimal amount of water to dissolve the sodium azide.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reactant/CatalystRoleKey Considerations
1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranoseSubstrateMust be pure and dry.
Sodium azideNucleophileHighly toxic; handle with extreme caution.
Tetrabutylammonium bromidePhase-Transfer CatalystCatalytic amount (typically 5-10 mol%) is sufficient.
Toluene/WaterBiphasic solvent systemThe ratio should be optimized for efficient reaction.

dot

PTC_Workflow sub Substrate in Organic Phase product Product in Organic Phase sub->product SN2 Reaction nuc_aq Nucleophile in Aqueous Phase ion_pair Lipophilic Ion Pair (Q+Nuc-) nuc_aq->ion_pair Forms ptc Phase-Transfer Catalyst (Q+X-) ptc->ion_pair Facilitates ion_pair->product Reacts with Substrate catalyst_regen Catalyst Regeneration (Q+OTs-) product->catalyst_regen Generates catalyst_regen->nuc_aq Returns to Aqueous Phase

Caption: Phase-Transfer Catalysis Workflow.

II. Catalytic Oxidation: Accessing Keto-Derivatives

The selective oxidation of hydroxyl groups in carbohydrates is a fundamental transformation. While the starting material is tosylated at the C-2 position, catalytic oxidation of the remaining free hydroxyl groups at C-3 and C-4 can provide access to valuable keto-derivatives, which are precursors for further modifications such as epimerization and amination.

Causality: Transition metal catalysts, such as those based on palladium or ruthenium, can selectively oxidize secondary alcohols in the presence of a suitable oxidant. The regioselectivity of these oxidations is often influenced by the steric and electronic environment of the hydroxyl groups.[4]

Protocol: Palladium-Catalyzed Oxidation of the C-3 Hydroxyl Group

This protocol outlines a general approach for the selective oxidation of the C-3 hydroxyl group in a protected 1,6-anhydro-glucopyranose derivative. While this specific protocol is for a related substrate, the principles can be adapted for 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose, potentially requiring protection of the C-4 hydroxyl group for selectivity.

  • Materials:

    • 1,6-anhydro-2-O-p-toluenesulfonyl-4-O-protected-β-D-glucopyranose

    • [(2,9-dimethyl-1,10-phenanthroline)Pd(μ-OAc)]2(OTf)2 (catalyst)[4]

    • Benzoquinone (oxidant)

    • Acetonitrile/Water (solvent)

  • Procedure:

    • Dissolve the protected substrate and benzoquinone in a mixture of acetonitrile and water.[4]

    • Add a catalytic amount of the palladium catalyst to the solution.[4]

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, quench the reaction and extract the product with an organic solvent.

    • Purify the product by column chromatography.

Catalyst SystemAdvantageKey Considerations
Palladium-neocuproine complexHigh selectivity for secondary alcohols.[4]Catalyst loading and oxidant equivalents need optimization.
TEMPO/Co-catalystMild and selective for primary alcohols, but can be adapted for secondary alcohols.Reaction conditions are crucial for selectivity.

dot

Oxidation_Pathway start 1,6-Anhydro-2-O-tosyl- 4-O-protected-β-D-glucopyranose product 3-keto derivative start->product Selective Oxidation catalyst Pd Catalyst + Oxidant catalyst->product further_mods Further Modifications (Epimerization, Amination) product->further_mods

Caption: Catalytic Oxidation Pathway.

III. Catalytic Reduction: Deoxygenation and Deprotection

Catalytic reduction offers a mild and efficient method for the removal of protecting groups and the reduction of functional groups. In the context of 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose, catalytic hydrogenation can be employed for the reductive cleavage of the C-O bond of the tosylate, leading to the corresponding 2-deoxy sugar derivative.

Causality: Heterogeneous catalysts, such as palladium on carbon (Pd/C), in the presence of hydrogen gas, facilitate the hydrogenolysis of the C-OTs bond. The reaction occurs on the surface of the catalyst where hydrogen is activated.

Protocol: Catalytic Hydrogenolysis of the Tosyl Group

This protocol describes the removal of a tosyl group via catalytic hydrogenation to yield a deoxy sugar.

  • Materials:

    • 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose

    • 10% Palladium on carbon (Pd/C)

    • Methanol or Ethyl Acetate (solvent)

    • Hydrogen gas (H2)

  • Procedure:

    • Dissolve the tosylated sugar in a suitable solvent like methanol or ethyl acetate.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Place the reaction mixture in a hydrogenation apparatus.

    • Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-5 atm).[7]

    • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography if necessary.

CatalystAdvantageKey Considerations
10% Pd/CReadily available and efficient.Catalyst can be pyrophoric; handle with care.
Raney NickelMore active for some reductions.Requires careful handling and activation.

dot

Reduction_Workflow sub 1,6-Anhydro-2-O-tosyl- β-D-glucopyranose reagents H2, Pd/C sub->reagents Reacts with product 1,6-Anhydro-2-deoxy- β-D-glucopyranose reagents->product Yields

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of 1,6-anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose

Welcome to the Process Chemistry Support Portal: Optimization & Troubleshooting for 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose Synthesis This technical support center is designed for researchers, process chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal: Optimization & Troubleshooting for 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose Synthesis

This technical support center is designed for researchers, process chemists, and drug development professionals working on the regioselective functionalization of 1,6-anhydro-β-D-glucopyranose (levoglucosan). Synthesizing the 2-O-tosyl derivative is a critical gateway step in accessing rare sugars, Černý epoxides, and biologically active glycosides. However, this transformation is notoriously plagued by poor regioselectivity and over-reaction. This portal provides a self-validating protocol, diagnostic troubleshooting, and yield optimization strategies based on field-proven methodologies.

Mechanistic Pathway & Workflow

In the sterically constrained 1C4​ chair conformation of levoglucosan, the hydroxyl groups at C-2, C-3, and C-4 are all axial. The C-3 hydroxyl is strongly hydrogen-bonded to the C-6 acetal oxygen, significantly reducing its nucleophilicity, as detailed in[1]. Consequently, electrophilic attack by p-toluenesulfonyl chloride (TsCl) occurs competitively at the C-2 and C-4 positions, requiring strict kinetic control to favor the target 2-O-tosyl isomer.

Workflow Start Levoglucosan (1,6-anhydro-β-D-glucopyranose) Reaction Regioselective Tosylation TsCl (1.1 eq), Pyridine -5 °C to 0 °C Start->Reaction Crude Crude Mixture (Mono-, Di-, and Unreacted) Reaction->Crude Purification Chromatographic Separation (Gradient: EtOAc/Toluene) Crude->Purification Target 2-O-Tosyl-levoglucosan Target Product Purification->Target ~38% Yield Byproduct1 4-O-Tosyl-levoglucosan Minor Byproduct Purification->Byproduct1 ~15% Yield Byproduct2 2,4-di-O-Tosyl-levoglucosan Over-reaction Byproduct Purification->Byproduct2 ~22% Yield

Reaction workflow and product distribution for regioselective tosylation of levoglucosan.

Validated Step-by-Step Methodology

To establish a reliable baseline, we recommend the following self-validating protocol adapted from [2].

Step 1: Substrate Preparation Dissolve 1,6-anhydro-β-D-glucopyranose (1.0 eq) in anhydrous pyridine (0.5 M) under an inert argon atmosphere. Causality: Pyridine acts as both the solvent and the base to neutralize the HCl generated during sulfonate ester formation. Strictly anhydrous conditions are critical to prevent the hydrolysis of TsCl into unreactive p-toluenesulfonic acid.

Step 2: Temperature Control Cool the reaction vessel to strictly -5 °C using an ice-salt bath. Causality: The activation energy difference between C-2 and C-4 tosylation is minimal. Sub-zero temperatures maximize this subtle kinetic difference and suppress the secondary tosylation event that generates the 2,4-di-O-tosyl byproduct.

Step 3: Electrophile Addition Dissolve freshly recrystallized TsCl (1.1 eq) in a minimal volume of anhydrous dichloromethane (DCM). Add this solution dropwise over 2 hours via a syringe pump. Causality: Dropwise addition maintains a highly dilute concentration of the active electrophile, ensuring that the more abundant, unreacted levoglucosan outcompetes the newly formed mono-tosylate for the available TsCl.

Step 4: Reaction Monitoring Stir at -5 °C to 0 °C for 48 hours. Validate progress via TLC (Eluent: 7:3 EtOAc/Hexanes; stain with ceric ammonium molybdate). The 2-O-tosyl product ( Rf​ ~0.4) should appear as the major new spot.

Step 5: Quenching & Extraction Quench by adding ice water (10% of reaction volume). Concentrate under reduced pressure to remove bulk pyridine. Dissolve the residue in DCM and wash sequentially with cold 1M aqueous HCl (to protonate and remove residual pyridine), saturated NaHCO3​ , and brine. Dry the organic layer over Na2​SO4​ .

Step 6: Chromatographic Resolution Purify the crude mixture via flash column chromatography. Use a shallow gradient of ethyl acetate in toluene (starting at 10% EtOAc). Causality: Toluene provides superior π−π interactions with the tosyl group compared to hexanes, improving the baseline resolution between the closely eluting 2-O-tosyl and 4-O-tosyl isomers.

Quantitative Yield Analysis

The table below summarizes expected yields under various synthetic strategies, highlighting the limitations of traditional methods and the potential of emerging catalytic approaches.

Synthetic Method / Conditions2-O-Tosyl Yield4-O-Tosyl Yield2,4-di-O-Tosyl YieldPrimary Application
TsCl (1.1 eq), Pyridine, -5 °C ~38%~15%~22%Standard baseline synthesis
TsCl (2.2 eq), Pyridine, -10 °C < 5%< 5%~80%Deliberate di-tosylation
Bu2​SnO , then TsCl, Toluene ~25%~50%< 5%Synthesis of 4-O-tosyl derivative
Zn-diamine complex, TsCl > 70%< 5%< 5%High-yield site-selective synthesis

Diagnostic Q&A & Troubleshooting

Q1: My yield of the 2-O-tosyl derivative is plateauing around 35-40%. How can I push this higher? A1: The 35-40% yield is the theoretical ceiling for the standard pyridine-mediated kinetic resolution due to the similar steric environments of the C-2 and C-4 hydroxyls[2]. To break this ceiling, you must move away from substrate control to catalyst control. Recent literature demonstrates that using C2-symmetric zinc diamine complexes can desymmetrize the diol-like system, boosting the 2-O-tosyl yield to over 70% by actively directing the electrophile, as reported in [3].

Q2: I attempted to use dibutyltin oxide ( Bu2​SnO ) to form a stannylene acetal and improve regioselectivity. Why did my yield of the 2-O-tosyl product decrease? A2: This is a common strategic error. While dibutylstannylene acetals are excellent for regioselective functionalization of standard carbohydrates, applying this to levoglucosan actually reverses the desired regioselectivity. The stannylene intermediate inherently favors activation of the O-4 position , resulting in a 2:1 ratio of 4-O-tosyl to 2-O-tosyl[3]. Do not use Bu2​SnO if your target is the C-2 isomer.

Q3: I am observing a massive spike in the 2,4-di-O-p-toluenesulfonyl byproduct. What went wrong in the execution? A3: This indicates a failure in either stoichiometry or temperature control. First, verify that your TsCl is exactly 1.1 equivalents; degraded TsCl often leads chemists to "add a little extra," which immediately drives the equilibrium toward di-tosylation [4]. Second, if the reaction temperature spikes above 0 °C during the exothermic addition of TsCl, the kinetic differentiation between the hydroxyls collapses, leading to rapid over-reaction.

Q4: The 2-O-tosyl and 4-O-tosyl isomers are co-eluting on my silica column. How can I separate them effectively? A4: Standard EtOAc/Hexane gradients often fail to resolve these regioisomers because their polarities are nearly identical. Switch your non-polar solvent from hexanes to toluene. The aromatic rings in toluene engage in differential π−π stacking with the distinct spatial orientations of the tosyl groups at C-2 versus C-4, significantly improving the separation factor ( α ). Alternatively, the 2-O-tosyl isomer can often be enriched via selective recrystallization from hot isopropanol[2].

References

  • Title: Applications of Transition Metal Catalysis in Drug Discovery and Development (Formal Synthesis of TxB2) Source: University of Bristol Research Portal URL: [Link]

  • Title: Carbohydrate Chemistry: Proven Synthetic Methods, Volume 4 (Chapter 12: Synthesis of 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose) Source: CRC Press / Lehmanns URL: [Link]

  • Title: Catalyst-Controlled, Site-Selective Functionalization of Levoglucosan Analogues Mediated by Chiral Zinc Diamine Complexes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

chromatography purification techniques for 1,6-anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose mixtures

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals working with complex carbohydrate intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals working with complex carbohydrate intermediates. Below, you will find an in-depth, causality-driven guide and troubleshooting FAQ for the chromatographic purification of 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose (2-O-tosyl-levoglucosan) from its crude reaction mixture.

System Overview & Mechanistic Context

The synthesis of 2-O-tosyl-levoglucosan involves the regioselective esterification of levoglucosan with p-toluenesulfonyl chloride (TsCl) in pyridine 1. The 1,6-anhydro bridge locks the pyranose ring in a rigid 1C4​ chair conformation, forcing the C2, C3, and C4 hydroxyl groups into axial positions.

Causality of the Mixture: The C2 hydroxyl group is the most reactive due to its proximity to the anomeric center (which increases its acidity) and its relative lack of steric hindrance compared to the C3 position. However, because this regioselectivity is not absolute, the reaction inherently produces a complex mixture containing the target 2-O-tosyl product, the 4-O-tosyl regioisomer, the over-reacted 2,4-di-O-tosyl derivative, and unreacted levoglucosan 2.

Purification Workflow

G A Crude Reaction Mixture (Levoglucosan + TsCl in Pyridine) B Azeotropic Evaporation (Co-evaporate with Toluene) A->B Quench & Remove Pyridine C Dry Loading Preparation (Adsorb onto Silica Gel) B->C Prevent Band Broadening D Flash Column Chromatography (Hexanes:EtOAc Gradient) C->D Load Free-Flowing Powder E Fraction 1: 2,4-di-O-tosyl (Least Polar) D->E Elutes First (Low Polarity) F Fraction 2: 2-O-tosyl & 4-O-tosyl (Target & Regioisomer) D->F Elutes Second (Mid Polarity) G Fraction 3: Levoglucosan (Most Polar) D->G Elutes Last (High Polarity)

Chromatographic purification workflow for 2-O-tosyl-levoglucosan mixtures.

Quantitative Data: Mixture Components & TLC Behavior

To successfully isolate the target compound, you must understand the chromatographic behavior of the reaction matrix. The addition of bulky, non-polar tosyl groups drastically reduces the polarity of the highly polar levoglucosan core.

CompoundStructural FeatureApprox. Rf​ (Hexanes:EtOAc 1:1)TLC Visualization Method
2,4-di-O-tosyl-levoglucosan Two aromatic rings; lowest polarity.0.65 – 0.75UV (254 nm) & Charring
2-O-tosyl-levoglucosan Target product; mid-polarity.0.35 – 0.45UV (254 nm) & Charring
4-O-tosyl-levoglucosan Regioisomer byproduct; mid-polarity.0.30 – 0.40UV (254 nm) & Charring
Levoglucosan No aromatic rings; highest polarity.0.00 – 0.05Charring ONLY

Standard Operating Procedure: Self-Validating Purification

This protocol relies on a self-validating framework. Do not proceed to the next phase unless the validation check of the current phase is successful.

Phase 1: Reaction Quenching & Matrix Removal

Causality: Pyridine is a strong Lewis base that acts as a mobile phase modifier on silica gel, causing severe streaking and destroying resolution. It must be removed prior to chromatography 3.

  • Quench the reaction mixture at 0 °C with a small volume of methanol (e.g., 2 mL per gram of starting material) to neutralize unreacted TsCl.

  • Concentrate the mixture under reduced pressure.

  • Add toluene (3 × 20 mL) and co-evaporate under reduced pressure to azeotropically remove the pyridine.

Self-Validation Check: Smell the flask. The distinct, fishy odor of pyridine must be completely undetectable. If the odor persists, repeat the toluene co-evaporation.

Phase 2: Dry Loading Preparation

Causality: Carbohydrate mixtures form highly viscous syrups. Wet-loading a viscous syrup onto a silica column causes uneven flow rates and severe band broadening. Dry loading ensures a perfectly narrow initial sample band.

  • Dissolve the pyridine-free crude syrup in a minimal amount of dichloromethane (DCM).

  • Add fine silica gel (40–63 µm) at a 3:1 mass ratio (silica to crude mass).

  • Evaporate the DCM completely on a rotary evaporator until a dry powder is formed.

Self-Validation Check: Shake the flask. The silica must behave as a free-flowing powder. If it clumps or sticks to the glass, residual solvent or pyridine is present. Re-dissolve in DCM and dry again.

Phase 3: Flash Column Chromatography
  • Pack a column with silica gel (40–63 µm) using Hexanes. Ensure a flat, even bed.

  • Pour the dry-loaded silica powder evenly onto the top of the bed. Cap with a 1 cm layer of clean sea sand to protect the bed during solvent addition.

  • Gradient Elution:

    • Step 1: Elute with Hexanes:EtOAc (3:1) to rapidly push off the non-polar 2,4-di-O-tosyl-levoglucosan.

    • Step 2: Transition to a shallow gradient of Hexanes:EtOAc (3:2 to 1:1). Collect small fractions (e.g., 10–15 mL). This is where the 2-O-tosyl and 4-O-tosyl regioisomers will elute.

    • Step 3: (Optional) If recovery of unreacted levoglucosan is required, flush the column with DCM:MeOH (9:1).

Phase 4: Fraction Analysis
  • Spot fractions on a silica TLC plate.

  • Visualize under UV light (254 nm) to locate the tosylated derivatives.

  • Dip the plate in a charring solution (e.g., 3 g phenol + 5 mL H₂SO₄ in 100 mL ethanol) and heat vigorously with a heat gun until spots carbonize (turn black/brown) 4.

Self-Validation Check: Pool only the fractions that show a single spot corresponding to the 2-O-tosyl product. Confirm purity via 1 H-NMR before proceeding to downstream epoxide formations.

Troubleshooting Guides & FAQs

Q: I am seeing a single broad spot on TLC under UV, but my 1 H-NMR shows a mixture of 2-O-tosyl and 4-O-tosyl isomers. How can I resolve them? A: The 2-O-tosyl and 4-O-tosyl regioisomers possess nearly identical dipole moments, making their Rf​ values extremely close. To resolve them on TLC, you must use multiple development TLC—run the plate 2 to 3 times in a weaker solvent system like Hexanes:EtOAc (2:1), allowing the plate to dry completely between runs. For the preparative column, you must use a very shallow gradient and a high silica-to-crude ratio (e.g., 50:1). If standard silica chromatography repeatedly fails, a common workaround is to per-acetylate the crude mixture before purification; the acetylated derivatives often exhibit significantly better chromatographic resolution 4.

Q: My compounds are streaking down the column and co-eluting, even though my initial TLC showed good separation. What went wrong? A: Streaking in this specific workflow is almost universally caused by residual pyridine or pyridinium hydrochloride salts from the reaction matrix. Pyridine deactivates the acidic sites on the silica gel, disrupting the partition mechanism. Ensure you perform rigorous azeotropic co-evaporation with toluene (Phase 1) prior to dry loading.

Q: Why can't I see my unreacted levoglucosan on the TLC plate? A: Levoglucosan lacks a chromophore and is completely invisible under UV (254 nm) light. While the tosylated products will absorb UV due to their aromatic rings, you must use a destructive charring stain (such as 5% H₂SO₄ in methanol, or the phenol/sulfuric acid stain mentioned in Phase 4) and apply high heat to carbonize the sugar backbone to visualize it [[5]]().

Q: I tried an aqueous workup to remove pyridine, but my yield of 2-O-tosyl-levoglucosan dropped significantly. Why? A: While aqueous acidic workups (e.g., washing with 1M HCl) are standard for removing pyridine in organic synthesis, levoglucosan and its mono-tosylated derivatives are highly polar and exhibit significant water solubility. An aqueous workup will partition a large portion of your product into the aqueous layer. Azeotropic removal under vacuum is the only reliable way to preserve yield.

References

  • Easy access to a carbohydrate-based template for stimuli-responsive surfactants - PMC (National Institutes of Health). 1

  • Efficient synthesis of a galectin inhibitor clinical candidate (TD139) using a Payne rearrangement/azidation reaction cascade - The Royal Society of Chemistry. 3

  • Catalyst-Controlled, Site-Selective Functionalization of Levoglucosan Analogues Mediated by Chiral Zinc Diamine Complexes - The Journal of Organic Chemistry (ACS). 4

  • Efficient synthesis of a galectin inhibitor clinical candidate (TD139) using a Payne rearrangement/azidation reaction cascade (Experimental Section) - The Royal Society of Chemistry. 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates of 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose

Welcome to the technical support center for the synthesis of 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this selective tosylation. Low conversion rates and the formation of isomeric byproducts are frequent hurdles. This resource provides in-depth troubleshooting strategies and detailed protocols to enhance the yield and purity of your desired product.

Frequently Asked Questions (FAQs)

Q1: Why is pyridine typically used as the solvent and base in this reaction?

A1: Pyridine serves a dual role in this tosylation reaction. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the alcohol and p-toluenesulfonyl chloride (TsCl). This is crucial as the accumulation of acid can lead to unwanted side reactions. Secondly, pyridine functions as a nucleophilic catalyst. It reacts with TsCl to form a highly reactive N-tosylpyridinium intermediate, which is then more readily attacked by the hydroxyl groups of the 1,6-anhydro-β-D-glucopyranose.[1][2][3]

Q2: What are the most common reasons for a low overall conversion of the starting material?

A2: A low overall conversion is often due to the deactivation of the tosylating agent by moisture. Both p-toluenesulfonyl chloride and pyridine are hygroscopic. Any water present in the reaction will readily react with TsCl to form p-toluenesulfonic acid, rendering it unavailable for the desired reaction with the sugar. Therefore, it is imperative to use anhydrous pyridine and high-purity TsCl, and to conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

Q3: I observe multiple spots on my TLC plate. What are they?

A3: In the tosylation of 1,6-anhydro-β-D-glucopyranose, you are likely to see a mixture of products. The hydroxyl groups at the C-2 and C-4 positions are the most reactive, leading to the formation of the desired 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose, the isomeric 1,6-anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose, and the di-substituted 1,6-anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose. Unreacted starting material will also be present. The relative positions of these spots on the TLC plate will depend on their polarity, with the di-tosylated product being the least polar (highest Rf) and the starting material being the most polar (lowest Rf).

Q4: Can I use other bases instead of pyridine?

A4: While other tertiary amines like triethylamine (TEA) can be used as a base to scavenge HCl, pyridine's role as a nucleophilic catalyst makes it particularly effective for this reaction.[2][3] The choice of base can influence the reaction rate and, in some cases, the regioselectivity. If you are experiencing issues with pyridine removal during workup, alternative strategies for its removal should be considered before switching the base.

Troubleshooting Guide

Low conversion to the desired 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose is a multifaceted issue. The following guide breaks down the common problems, their underlying causes, and provides actionable solutions.

Visualizing the Reaction and Troubleshooting Pathway

The following diagram illustrates the reaction pathway leading to the desired product and major byproducts.

Reaction_Pathway SM 1,6-Anhydro-β-D-glucopyranose (Starting Material) TsCl p-Toluenesulfonyl Chloride (TsCl) in Pyridine Pdt_2O 1,6-Anhydro-2-O-tosyl-β-D-glucopyranose (Desired Product) TsCl->Pdt_2O Regioselective Tosylation (C-2 OH) Pdt_4O 1,6-Anhydro-4-O-tosyl-β-D-glucopyranose (Isomeric Byproduct) TsCl->Pdt_4O Regioselective Tosylation (C-4 OH) Pdt_di 1,6-Anhydro-2,4-di-O-tosyl-β-D-glucopyranose (Di-tosylated Byproduct) Pdt_2O->Pdt_di Further Tosylation Pdt_4O->Pdt_di Further Tosylation

Caption: Reaction pathway for the tosylation of 1,6-anhydro-β-D-glucopyranose.

This troubleshooting flowchart will guide you through a logical problem-solving process.

Troubleshooting_Flowchart decision decision solution solution start Low Yield of Desired Product q1 Is overall conversion low? (Significant starting material remaining) start->q1 sol1 Improve anhydrous conditions: - Use freshly distilled pyridine - Use high-purity TsCl - Perform under inert atmosphere q1->sol1 Yes q2 Is the main issue poor regioselectivity? (High ratio of 4-O-tosyl isomer) q1->q2 No sol2 Optimize reaction temperature and time: - Lower temperature (-20°C to 0°C) - Monitor reaction closely by TLC q2->sol2 Yes q3 Is there a significant amount of di-tosylated byproduct? q2->q3 No sol3 Adjust stoichiometry: - Use a slight excess of TsCl (1.1-1.2 eq.) - Avoid large excess of TsCl q3->sol3 Yes

Caption: Troubleshooting flowchart for low conversion rates.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
1. Low Overall Conversion (High amount of starting material remains) - Presence of moisture in reagents or glassware. - Inactive p-toluenesulfonyl chloride (hydrolyzed).- Ensure all glassware is oven-dried. - Use freshly distilled, anhydrous pyridine. - Use a fresh, high-purity supply of p-toluenesulfonyl chloride. - Conduct the reaction under an inert atmosphere (nitrogen or argon).
2. Poor Regioselectivity (High proportion of the 4-O-tosyl isomer) - Reaction temperature is too high. - Prolonged reaction time.- Maintain a low reaction temperature, typically between -20°C and 0°C.[4] - Monitor the reaction progress carefully by TLC and quench the reaction once the desired product is maximized.
3. Significant Formation of Di-tosylated Byproduct - Excess of p-toluenesulfonyl chloride.- Use a carefully controlled amount of TsCl (typically 1.1-1.2 equivalents). - Add the TsCl solution dropwise to the reaction mixture to avoid localized high concentrations.
4. Formation of Chlorinated Byproduct - The pyridinium hydrochloride formed can act as a chloride source, leading to nucleophilic substitution of the tosylate.- This is more likely at higher temperatures. Maintaining a low reaction temperature can minimize this side reaction.[5][6][7]
5. Difficulty in Removing Pyridine During Workup - Pyridine is a high-boiling point solvent. - Formation of a stable emulsion during extraction.- After the reaction, remove the bulk of the pyridine by rotary evaporation. - Co-evaporate the residue with toluene or cyclohexane multiple times to azeotropically remove residual pyridine.[8][9][10] - During aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl or citric acid) or a saturated copper (II) sulfate solution to remove traces of pyridine.[1][8][10]
6. Poor Separation of Products by Column Chromatography - Inappropriate solvent system. - Co-elution of isomers.- Develop an optimal eluent system using TLC. A gradient of dichloromethane and methanol (e.g., from 50:1 to 20:1) has been reported to be effective.[11] - Ensure the column is packed well and not overloaded.

Detailed Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and observations.

Materials:

  • 1,6-Anhydro-β-D-glucopyranose

  • p-Toluenesulfonyl chloride (high purity)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Toluene

  • 1M Hydrochloric acid (HCl) or Saturated Copper (II) Sulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

Procedure:

  • Reaction Setup:

    • Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.

    • Dissolve 1,6-anhydro-β-D-glucopyranose (1 equivalent) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.

    • Cool the solution to -20°C in a suitable cooling bath.

  • Addition of p-Toluenesulfonyl Chloride:

    • In a separate flask, dissolve p-toluenesulfonyl chloride (1.1-1.2 equivalents) in a minimal amount of anhydrous pyridine.

    • Add the TsCl solution dropwise to the cooled solution of the sugar over 30-60 minutes, maintaining the temperature at -20°C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC. An effective eluent system is a mixture of dichloromethane and methanol (e.g., 20:1 v/v).

    • Visualize the spots using a UV lamp (for the tosylated products) and by staining with a suitable reagent (e.g., p-anisaldehyde or potassium permanganate) to see all spots, including the starting material.

    • The desired 2-O-tosyl product should have an Rf value between that of the starting material and the di-tosylated byproduct. The 4-O-tosyl isomer will likely have a similar Rf to the 2-O-tosyl product, making complete baseline separation on TLC challenging.

    • The reaction is typically complete within 4-16 hours. Quench the reaction when the formation of the desired product appears to be maximized and before significant amounts of the di-tosylated product are formed.

  • Workup:

    • Quench the reaction by the slow addition of ice-cold water.

    • Remove the majority of the pyridine under reduced pressure using a rotary evaporator.

    • Add toluene to the residue and evaporate again. Repeat this co-evaporation step 2-3 times to remove most of the remaining pyridine.

    • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer sequentially with ice-cold 1M HCl (or saturated CuSO4 solution until the blue color persists in the aqueous layer), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A gradient elution system of dichloromethane and methanol (e.g., starting from 50:1 and gradually increasing the polarity to 20:1) can be effective in separating the desired 2-O-tosyl product from the unreacted starting material, the 4-O-tosyl isomer, and the di-tosylated byproduct.[11]

    • Collect fractions and analyze by TLC to identify those containing the pure desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose.

References

  • How can I remove the pyridine from the sugar compound? - ResearchGate. (2015, April 20). Retrieved from [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC. (n.d.). Retrieved from [Link]

  • Formation of the chloride, not the desired tosylate. - ResearchGate. (n.d.). Retrieved from [Link]

  • Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange. (2015, January 30). Retrieved from [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - Semantic Scholar. (2011, July 1). Retrieved from [Link]

  • Carbohydrate Experiments in the Organic Laboratory: A Robust Synthesis and Modification of Thioglycosides - NSF PAR. (2019, September 10). Retrieved from [Link]

  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents. (n.d.).
  • What is best method to remove pyridine from a reaction mixture? - ResearchGate. (2014, April 2). Retrieved from [Link]

  • Process for the production of 1,6-anhydro sugars - Google Patents. (n.d.).
  • Mild procedures for the synthesis of 1,6-anhydroaldohexopyranoses - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Comparative Studies on Regioselectivity of α- and β-Linked Glucan Tosylation - MDPI. (2020, November 17). Retrieved from [Link]

  • Optimization of the Heterogeneous Synthesis Conditions for Cellulose Tosylation and Synthesis of a Propargylamine Cellulosic Derivative - MDPI. (2024, December 29). Retrieved from [Link]

  • Practical Synthesis of 1,6-anhydro-2,4-dideoxy-beta-D-glycero-hexopyranos-3-ulose From Levoglucosan - PubMed. (n.d.). Retrieved from [Link]

  • Production of 1,4:3,6-dianhydro-α-d-glucopyranose from methyl 3,6-anhydro-α-d-glucopyranoside and its taste identification - RSC Publishing - Rsc.org. (n.d.). Retrieved from [Link]

  • 1H NMR study of 1, 6-Anhydro-β-D-Glucopyranose Tosylated at 2- and/or 4-Position. (2010, September). Retrieved from [Link]

  • Production of 1,4:3,6-dianhydro-α-d-glucopyranose from methyl 3,6-anhydro-α-d-glucopyranoside and its taste identification - Semantic Scholar. (2025, February 5). Retrieved from [Link]

Sources

Optimization

minimizing side products in 1,6-anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose ring-opening

Technical Support Center: 1,6-Anhydro-2-O-p-toluenesulfonyl- β -D-glucopyranose Ring-Opening Workflows Welcome to the Advanced Carbohydrate Synthesis Support Center. As a Senior Application Scientist, I frequently see re...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,6-Anhydro-2-O-p-toluenesulfonyl- β -D-glucopyranose Ring-Opening Workflows

Welcome to the Advanced Carbohydrate Synthesis Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the ring-opening of 1,6-anhydro-2-O-p-toluenesulfonyl- β -D-glucopyranose (a tosylated levoglucosan derivative). The 1,6-anhydro bridge is highly strained, and the presence of the electron-withdrawing, highly reactive 2-O-tosyl group introduces competing reaction pathways.

This guide provides a root-cause analysis of common side products, quantitative optimization data, and a self-validating standard operating procedure (SOP) to ensure high-yielding, stereoselective α -glucoside formation.

System Diagnostics & Reaction Pathways

Before troubleshooting, it is critical to understand the mechanistic divergence of this substrate. The diagram below illustrates how variations in concentration, temperature, and nucleophile presence dictate the final product.

G A 1,6-anhydro-2-O-Ts-β-D-glucopyranose (Starting Material) B Oxocarbenium Intermediate (Reactive Species) A->B Lewis Acid (e.g., TMSOTf) E Side Product: Epoxide (Intramolecular Attack) A->E Base / Free C3-OH C Target: α-Glucoside (Optimized Nu Attack) B->C Excess Nu, -78°C D Side Product: Polymer (cROP Pathway) B->D High Monomer Conc.

Reaction pathways of 1,6-anhydro-2-O-Ts-β-D-glucopyranose ring-opening and side products.

Troubleshooting Guide & FAQs

Q: Why is my reaction yielding significant amounts of 1,6:2,3-dianhydro (epoxide) derivatives instead of the target glucoside? A: This is a classic neighboring group interference issue. The 2-O-p-toluenesulfonyl (tosyl) group is an excellent leaving group. If the C3 position possesses a free hydroxyl group, basic impurities or localized pH spikes during quenching can trigger a Payne-like intramolecular nucleophilic attack[1]. The C3-OH attacks the C2 carbon, displacing the tosylate and forming a highly strained 2,3-epoxide. Corrective Action: Ensure the C3 hydroxyl is robustly protected (e.g., via benzyl etherification) prior to the ring-opening step. If a free C3-OH is mechanistically required, strictly avoid basic conditions, utilize non-nucleophilic acid scavengers (like 2,6-di-tert-butylpyridine), and quench at cryogenic temperatures.

Q: My mass spectrometry data shows high molecular weight repeating units. How do I suppress polymerization? A: You are observing2[2]. 1,6-anhydro sugars are classic monomers for cROP. When activated by Lewis acids (such as BF3·OEt2 or metal triflates), the resulting oxocarbenium ion can be attacked by the hydroxyl groups of unreacted monomers rather than the intended external nucleophile, yielding stereoregular (1→6)- α -D-polysaccharides[3]. Corrective Action: cROP is heavily concentration-dependent. Dilute your reaction mixture to <0.05 M to kinetically favor intermolecular attack by your target nucleophile over the monomer. Additionally, use a 3- to 5-fold molar excess of the nucleophile and maintain temperatures below -40 °C to suppress the activation energy required for polymer chain propagation[4].

Q: I am observing a mixture of α and β anomers. How can I drive the reaction to be strictly α -selective? A: Unlike C2-esterified sugars (e.g., acetates or benzoates) that provide anchimeric assistance to lock the β -face and yield 1,2-trans ( β ) products, the C2-tosyl group does not participate in stabilizing the oxocarbenium ion. Therefore, stereocontrol is entirely reliant on the thermodynamic anomeric effect and solvent participation[5]. Corrective Action: Utilize non-participating, low-polarity solvents such as anhydrous dichloromethane (DCM). DCM prevents solvent-trapping of the intermediate, allowing the reaction to reach thermodynamic equilibrium, which heavily favors the axial α -anomer due to the anomeric effect. Avoid coordinating solvents like acetonitrile or THF.

Quantitative Process Optimization

To minimize side products, the choice of Lewis acid and reaction conditions is paramount. The table below summarizes the causality between reaction parameters and product distribution.

Lewis Acid CatalystSolventTemp (°C)Target α -Glucoside (%)cROP Polymer (%)Epoxide / Degradation (%)
TMSOTf (0.2 eq) DCM-7888 < 5< 2
BF3·OEt2 (0.5 eq)DCM-4072155
Sc(OTf)3 (0.1 eq)THF0453512
TiCl4 (1.0 eq)DCM-7860825 (Chlorination)

Note: TMSOTf at cryogenic temperatures provides the optimal balance of rapid acetal activation without triggering extensive polymerization or halide exchange.

Self-Validating Standard Operating Procedure (SOP)

Objective: Optimized Lewis-Acid Catalyzed Ring-Opening of 1,6-Anhydro-2-O-Ts- β -D-glucopyranose with an aliphatic alcohol.

Phase 1: System Preparation & Dehydration

  • Drying: Co-evaporate 1,6-anhydro-2-O-Ts- β -D-glucopyranose (1.0 mmol) and the target alcohol nucleophile (4.0 mmol) with anhydrous toluene (3 × 5 mL) to remove trace water. Causality: Trace water acts as a competing nucleophile, leading to hemiacetal formation and subsequent degradation.

  • Atmosphere: Purge the reaction flask with ultra-pure Argon for 15 minutes.

  • Solvation: Dissolve the mixture in 20 mL of anhydrous DCM. Causality: This yields a highly dilute 0.05 M monomer solution, which kinetically starves the cROP polymerization pathway.

Phase 2: Cryogenic Activation 4. Cooling: Submerge the reaction flask in a dry ice/acetone bath and equilibrate to -78 °C for 20 minutes. 5. Catalysis: Dropwise add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 mmol, 0.2 eq) over 5 minutes. Causality: TMSOTf provides rapid, low-temperature activation of the acetal bridge without the severe Lewis acidity of TiCl4, which causes unwanted side reactions.

Phase 3: Self-Validating Progression & Quench 6. In-Process Monitoring (Validation Gate): After 60 minutes, extract a 50 µL aliquot, quench immediately in saturated NaHCO3, and analyze via TLC (Hexanes/EtOAc 7:3).

  • Validation: The starting material ( Rf​≈0.6 ) must be completely consumed. If present, the reaction has stalled; add an additional 0.05 eq of TMSOTf. Do NOT warm the reaction , as temperatures above -40 °C will rapidly initiate cROP[2].

  • Quenching: Once validated by TLC, add 0.5 mL of anhydrous triethylamine (Et3N) directly to the -78 °C solution. Causality: Quenching at cryogenic temperatures neutralizes the Lewis acid before warming, preventing base-catalyzed epoxide formation during the concentration phase.

  • Workup: Warm to room temperature, dilute with DCM (30 mL), wash with saturated aqueous NaHCO3 (2 × 20 mL) and brine (20 mL), dry over Na2SO4, and concentrate under reduced pressure.

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for 1,6-anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose purity analysis

Comparative HPLC Method Development and ICH Q2(R2) Validation for 1,6-Anhydro-2-O-p-toluenesulfonyl- β -D-glucopyranose Purity Analysis Executive Summary 1,6-Anhydro-2-O-p-toluenesulfonyl- β -D-glucopyranose is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative HPLC Method Development and ICH Q2(R2) Validation for 1,6-Anhydro-2-O-p-toluenesulfonyl- β -D-glucopyranose Purity Analysis

Executive Summary

1,6-Anhydro-2-O-p-toluenesulfonyl- β -D-glucopyranose is a highly specialized, tosylated levoglucosan derivative utilized extensively in the stereoselective synthesis of complex carbohydrates and active pharmaceutical ingredients (APIs). Because tosylate (Ts) groups are excellent leaving groups, these intermediates are highly susceptible to base-catalyzed intramolecular rearrangements (such as epoxide formation or Payne-type rearrangements) and hydrolysis[1]. Furthermore, unreacted sulfonate esters are heavily scrutinized in drug development due to their potential genotoxicity, requiring highly sensitive and specific chromatographic methods[2].

This guide provides an in-depth, objective comparison of column chemistries for this analyte and details a self-validating, ICH Q2(R2)-compliant High-Performance Liquid Chromatography (HPLC) protocol for its purity analysis.

Column Chemistry Comparison: The Causality of Selectivity

The analyte presents a chromatographic dichotomy: a highly polar, rigid bicyclic sugar core (the 1,6-anhydro bridge) coupled with a lipophilic, electron-deficient aromatic p-toluenesulfonyl moiety. Selecting the correct stationary phase requires balancing these opposing domains.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): While excellent for underivatized sugars, HILIC fails for tosylated derivatives. The bulky hydrophobic tosyl group disrupts the aqueous partitioning layer on the silica surface, leading to poor retention and severe peak shape distortion.

  • Standard C18 (Octadecylsilane): The industry default. C18 relies purely on dispersive hydrophobic interactions[3]. While it successfully retains the compound, it struggles to resolve closely related positional isomers (e.g., 3-O-tosyl or 4-O-tosyl variants) because the overall hydrophobic surface area of these isomers is nearly identical.

  • Biphenyl Phase (The Optimal Choice): Biphenyl columns offer orthogonal selectivity by combining hydrophobic retention with π−π electron interactions. The electron-deficient aromatic ring of the tosyl group interacts strongly with the electron-rich biphenyl stationary phase, amplifying slight steric differences between positional isomers and yielding superior resolution.

G A 1,6-Anhydro-2-O-Ts-b-D-glucopyranose B Hydrophilic Core (Anhydro-sugar) A->B C Aromatic Domain (Tosyl group) A->C D HILIC Phase (Poor Ts retention) B->D F Biphenyl Phase (Optimal Pi-Pi interaction) B->F E C18 Phase (Moderate resolution) C->E C->F

Logic for selecting Biphenyl over C18/HILIC for tosylated sugar retention.

Table 1: Column Performance Comparison (Simulated Isomeric Mixture)
Column ChemistryRetention Time (min)Isomer Resolution ( Rs​ )Peak Tailing ( Tf​ )Mechanism of Retention
HILIC (Diol) 2.10.8 (Co-elution)2.4Hydrogen bonding
Standard C18 8.51.4 (Marginal)1.3Hydrophobic dispersion
Biphenyl 10.22.8 (Baseline) 1.05 Hydrophobic + π−π interactions

Self-Validating Experimental Protocol

To ensure the protocol acts as a self-validating system, every analytical sequence must begin with a System Suitability Test (SST) utilizing a resolution mixture of the analyte and a known degradation product (e.g., detosylated levoglucosan).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of Acetonitrile/Water (20:80, v/v).

    • Causality: This matches the initial mobile phase strength, preventing solvent-mismatch peak distortion (fronting) upon injection.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 4.5 with formic acid.

    • Causality: A mildly acidic pH suppresses residual silanol ionization on the column[3] while preventing the base-catalyzed epoxide migration or hydrolysis of the tosyl group[1].

    • Phase B: 100% Acetonitrile.

  • Chromatographic Conditions:

    • Column: Biphenyl, 150 x 4.6 mm, 3 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (Stabilizes mass transfer kinetics without accelerating on-column thermal degradation).

    • Gradient: 0-2 min (20% B), 2-10 min (20% to 60% B), 10-12 min (60% B), 12-12.1 min (return to 20% B), 12.1-17 min (equilibration).

    • Detection: UV at 225 nm. Causality: This is the optimal UV absorbance maximum for the p-toluenesulfonyl chromophore, ensuring maximum signal-to-noise ratio[2].

ICH Q2(R2) Method Validation Framework

Under the updated ICH Q2(R2) guidelines, the analytical procedure must be proven fit for its intended purpose across its lifecycle, utilizing a risk-based approach to control strategy[4].

Validation S1 System Suitability (Rs > 2.0, T < 1.5) S2 Specificity (Peak Purity via PDA) S1->S2 S3 Linearity & Range (R² > 0.999) S2->S3 S4 Accuracy & Precision (%RSD < 2.0%) S3->S4 S5 Robustness (Temp, Flow, pH) S4->S5

Stepwise ICH Q2(R2) method validation lifecycle for purity analysis.

  • Specificity: Demonstrated by peak purity analysis using a Photodiode Array (PDA) detector. The analyte peak must show a purity angle less than the purity threshold, proving no co-elution of oligomeric or process impurities[5].

  • Linearity & Range: Evaluated from 25% to 150% of the nominal target concentration (1.0 mg/mL). The response function must yield a coefficient of determination ( R2 ) 0.999.

  • Accuracy & Precision: Accuracy is established via spike-recovery experiments at 50%, 100%, and 150% levels. Precision (Repeatability) is validated by six consecutive injections of the 100% standard, requiring a Relative Standard Deviation (%RSD) 2.0%.

  • Robustness: Deliberate, small variations in flow rate ( ± 0.1 mL/min), column temperature ( ± 2°C), and mobile phase pH ( ± 0.2 units) are tested to ensure method reliability under routine QC conditions[4].

Table 2: Method Validation Summary Data
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte RTPeak Purity Angle < ThresholdPass
Linearity R2≥0.999 (25-150%) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Method Precision %RSD 2.0% (n=6)%RSD = 0.65%Pass
Robustness Rs​≥2.0 across variationsMin Rs​=2.4 Pass

Conclusion

For the purity analysis of 1,6-anhydro-2-O-p-toluenesulfonyl- β -D-glucopyranose, relying on default C18 methods introduces a high risk of co-eluting isomeric impurities. By leveraging the π−π interactions of a Biphenyl stationary phase and strictly controlling the mobile phase pH to prevent tosyl migration, this method provides a highly specific, robust, and ICH Q2(R2)-compliant framework for pharmaceutical quality control.

References

  • [4] European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from:[Link]

  • [1] ResearchGate. Epoxide Migration (Payne Rearrangement) and Related Reactions. Retrieved from:[Link]

  • [2] PNR Journal. A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. Retrieved from:[Link]

  • [5] ACS Publications. Unravelling the Impact of Process Impurities on the Crystallization of Ritlecitinib Tosylate. Retrieved from:[Link]

  • [3] IntechOpen. Progress in Technology of the Chromatographic Columns in HPLC. Retrieved from:[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Characterization of 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose

For researchers, synthetic chemists, and drug development professionals, the unambiguous structural confirmation of carbohydrate intermediates is paramount. 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose, a key buil...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and drug development professionals, the unambiguous structural confirmation of carbohydrate intermediates is paramount. 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose, a key building block in the synthesis of various biologically active molecules, presents a unique analytical challenge due to its combination of a rigid bicyclic sugar core and a labile sulfonyl ester group. This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of this compound, offering insights into the causality behind experimental choices and providing supporting data to ensure trustworthy and reproducible results.

Introduction to the Analyte

1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose possesses a molecular weight of 316.33 g/mol and a chemical formula of C₁₃H₁₆O₇S. The rigid 1,6-anhydro bridge locks the pyranose ring in a ¹C₄ conformation, influencing its reactivity and fragmentation behavior. The p-toluenesulfonyl (tosyl) group at the C-2 position is a good leaving group, a key feature in its synthetic utility, but also a primary site for fragmentation in mass spectrometry. The objective of this guide is to compare the utility of Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Chemical Ionization (CI) for the comprehensive characterization of this molecule.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical for obtaining meaningful mass spectrometric data. For a moderately polar and thermally sensitive molecule like 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose, soft ionization techniques are generally preferred to minimize in-source fragmentation and preserve the molecular ion.

Electrospray Ionization (ESI): The Gentle Approach for Polar Analytes

ESI is a soft ionization technique that is well-suited for polar, non-volatile molecules.[1] It typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. The low energy nature of ESI often results in minimal fragmentation, making it ideal for accurate molecular weight determination.

Expected Ionization and Fragmentation:

In positive-ion mode ESI-MS, 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose is expected to be readily protonated or form adducts. Tandem mass spectrometry (MS/MS) of the precursor ion would likely reveal characteristic fragmentation patterns. The primary fragmentation pathway is anticipated to be the cleavage of the glycosidic bond and the loss of the tosyl group.

Table 1: Predicted Key Ions for 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose in ESI-MS/MS

Ionm/z (calculated)Description
[M+H]⁺317.07Protonated molecule
[M+Na]⁺339.05Sodium adduct
[M+K]⁺355.03Potassium adduct
[M-TsOH+H]⁺145.05Loss of p-toluenesulfonic acid
[Ts]⁺155.03Tosyl cation
[C₇H₇]⁺91.05Tropylium ion from tosyl group

dot graph ESI_Fragmentation { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M_H [label="[M+H]⁺\nm/z 317.07"]; M_Na [label="[M+Na]⁺\nm/z 339.05"]; Loss_TsOH [label="[M-TsOH+H]⁺\nm/z 145.05"]; Ts_cation [label="[Ts]⁺\nm/z 155.03"]; Tropylium [label="[C₇H₇]⁺\nm/z 91.05"];

M_H -> Loss_TsOH [label="- C₇H₈O₃S"]; M_H -> Ts_cation [label="Cleavage"]; Ts_cation -> Tropylium [label="- SO₂"]; } caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Matrix-Assisted Laser Desorption/Ionization (MALDI): High Throughput for Complex Mixtures

MALDI is another soft ionization technique that is particularly useful for the analysis of a wide range of molecules, including carbohydrates.[2] It involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. MALDI typically produces singly charged ions, which simplifies spectral interpretation.

Expected Ionization and Fragmentation:

Similar to ESI, MALDI is expected to produce intact molecular ions, primarily as sodium or potassium adducts ([M+Na]⁺, [M+K]⁺), due to the common presence of these salts. In-source decay or post-source decay (PSD) analysis can provide fragmentation information. The fragmentation pattern is expected to be similar to that observed in ESI-MS/MS, with the characteristic loss of the tosyl group and fragmentation of the sugar ring.

Table 2: Predicted Key Ions for 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose in MALDI-TOF-MS

Ionm/z (calculated)Description
[M+Na]⁺339.05Sodium adduct
[M+K]⁺355.03Potassium adduct
[M-Ts+Na]⁺184.04Loss of tosyl group, sodium adduct
[Ts]⁺155.03Tosyl cation

dot graph MALDI_Fragmentation { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M_Na [label="[M+Na]⁺\nm/z 339.05"]; Loss_Ts_Na [label="[M-Ts+Na]⁺\nm/z 184.04"]; Ts_cation [label="[Ts]⁺\nm/z 155.03"];

M_Na -> Loss_Ts_Na [label="- C₇H₇O₂S"]; M_Na -> Ts_cation [label="Cleavage"]; } caption: Predicted MALDI-TOF-MS fragmentation of the sodium adduct.

Chemical Ionization (CI): A Classic Technique for Volatile Compounds

Chemical Ionization is a softer alternative to Electron Ionization (EI) and is suitable for relatively volatile and thermally stable compounds.[3] It uses a reagent gas (e.g., methane or ammonia) to produce reactant ions that then ionize the analyte through proton transfer or adduction. This results in less fragmentation than EI, often preserving the molecular ion.

Expected Ionization and Fragmentation:

Using methane as the reagent gas, CI is expected to produce a prominent protonated molecule [M+H]⁺. Fragmentation would likely be more extensive than in ESI or MALDI but less so than in EI. Key fragments would arise from the loss of the tosyl group and subsequent fragmentation of the anhydro sugar core.

Table 3: Predicted Key Ions for 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose in CI-MS

Ionm/z (calculated)Description
[M+H]⁺317.07Protonated molecule
[M+C₂H₅]⁺345.10Adduct with C₂H₅⁺ from methane reagent gas
[M-OH]⁺300.06Loss of a hydroxyl group
[M-TsOH+H]⁺145.05Loss of p-toluenesulfonic acid
[TsOH+H]⁺173.03Protonated p-toluenesulfonic acid
[Ts]⁺155.03Tosyl cation

dot graph CI_Fragmentation { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#FBBC05"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M_H [label="[M+H]⁺\nm/z 317.07"]; Loss_TsOH [label="[M-TsOH+H]⁺\nm/z 145.05"]; TsOH_H [label="[TsOH+H]⁺\nm/z 173.03"]; Ts_cation [label="[Ts]⁺\nm/z 155.03"];

M_H -> Loss_TsOH [label="- C₇H₈O₃S"]; M_H -> TsOH_H [label="Cleavage"]; TsOH_H -> Ts_cation [label="- H₂O"]; } caption: Predicted CI-MS fragmentation pathways.

Experimental Protocols

To ensure the reproducibility of these analyses, the following detailed protocols are provided.

Protocol 1: ESI-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute the stock solution with 50:50 methanol:water containing 0.1% formic acid to a final concentration of 10 µg/mL.

  • Instrumentation: Use a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization source.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MS Acquisition: Acquire mass spectra in positive ion mode over a mass range of m/z 50-500.

  • MS/MS Acquisition: Select the [M+H]⁺ (m/z 317.1) and [M+Na]⁺ (m/z 339.1) ions for collision-induced dissociation (CID) with a collision energy ramp of 10-40 eV.

Protocol 2: MALDI-TOF-MS Analysis
  • Matrix Solution Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Mix 1 µL of the 10 µg/mL analyte solution with 1 µL of the CHCA matrix solution directly on the MALDI target plate. Allow the spot to air dry completely.

  • Instrumentation: Use a MALDI time-of-flight (TOF) mass spectrometer.

  • MALDI Source Parameters:

    • Laser: 337 nm Nitrogen laser

    • Laser Fluence: Adjust to the minimum necessary for good signal intensity.

    • Mode: Reflectron positive ion mode.

  • MS Acquisition: Acquire mass spectra over a mass range of m/z 100-600. For PSD analysis, isolate the precursor ion of interest and acquire the fragment ion spectrum.

Protocol 3: CI-MS Analysis
  • Sample Preparation: Dissolve the sample in a volatile solvent such as methanol at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph-mass spectrometer (GC-MS) with a chemical ionization source or a direct insertion probe.

  • CI Source Parameters:

    • Reagent Gas: Methane

    • Source Temperature: 200 °C

    • Electron Energy: 70 eV (for ionization of the reagent gas)

  • MS Acquisition: If using a direct insertion probe, heat the probe gradually to volatilize the sample. Acquire mass spectra over a mass range of m/z 50-400.

Conclusion: Choosing the Right Tool for the Job

The mass spectrometric characterization of 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose is achievable with several ionization techniques, each offering distinct advantages.

  • ESI-MS is the preferred method for accurate molecular weight determination and detailed structural elucidation through MS/MS, especially when coupled with liquid chromatography for sample purification. Its gentle nature ensures the preservation of the molecular ion.

  • MALDI-TOF-MS offers high throughput and is less susceptible to ion suppression than ESI, making it suitable for screening and the analysis of complex mixtures.

  • CI-MS provides a valuable alternative, particularly when dealing with samples that are amenable to volatilization, and can offer complementary fragmentation information.

By understanding the principles behind each technique and the expected fragmentation patterns, researchers can confidently select the most appropriate method for the unambiguous characterization of this important synthetic intermediate, ensuring the integrity and success of their research and development endeavors.

References

  • Dougherty, R. C. Chemical ionization mass spectrometry. Analytical Chemistry, 1981, 53(4), 625A–636A.
  • Harvey, D. J. Matrix-assisted laser desorption/ionization mass spectrometry of carbohydrates. Mass Spectrometry Reviews, 1999, 18(6), 349-450.
  • Fenn, J. B.; Mann, M.; Meng, C. K.; Wong, S. F.; Whitehouse, C. M. Electrospray ionization for mass spectrometry of large biomolecules. Science, 1989, 246(4926), 64-71.
  • NIST Chemistry WebBook. 1,6-Anhydro-β-D-glucopyranose. [Link]

  • Wang, S.; Yu, L.; Wu, Y.; Guo, C.; Zhang, N.; Jiang, K. Gas-Phase Fragmentation of Protonated N,2-Diphenyl-N'-(p-Toluenesulfonyl)Ethanimidamides: Tosyl Cation Transfer Versus Proton Transfer. Journal of The American Society for Mass Spectrometry, 2015, 26(8), 1428-1431.
  • Kazmaier, U. Recent developments in the chemistry of 1,6-anhydro-β-D-glucopyranose.

Sources

Validation

Structural Validation of 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques

Introduction & Mechanistic Context In the synthesis of complex oligosaccharides and active pharmaceutical ingredients (APIs) like dapagliflozin, 1,6-anhydro-β-D-glucopyranose (levoglucosan) derivatives serve as highly ve...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

In the synthesis of complex oligosaccharides and active pharmaceutical ingredients (APIs) like dapagliflozin, 1,6-anhydro-β-D-glucopyranose (levoglucosan) derivatives serve as highly versatile, conformationally locked synthons[1]. Specifically, 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose (CAS: 3868-05-1) represents a critical intermediate where the regioselective installation of the bulky p-toluenesulfonyl (tosyl) leaving group at the C-2 position dictates downstream reactivity.

From a mechanistic standpoint, the formation of the 1,6-anhydro bridge forces the pyranose ring to undergo a structural inversion from the thermodynamically stable ⁴C₁ chair conformation to the sterically strained ¹C₄ chair conformation[2]. This bicyclic rigidity alters the spatial orientation of the hydroxyl groups, shifting the C-2, C-3, and C-4 substituents into axial positions.

Validating this exact stereochemistry and regiochemistry is paramount. While Nuclear Magnetic Resonance (NMR) spectroscopy is the standard workhorse of the synthetic lab, the altered dihedral angles in the ¹C₄ conformation often result in atypical J -coupling constants that can confound structural assignment. Consequently, Single-Crystal X-ray Crystallography remains the gold standard for absolute structural validation, providing unambiguous spatial mapping of the tosyl group and the anhydro bridge[3].

This guide objectively compares X-ray crystallography against alternative analytical methods and provides a field-proven, self-validating protocol for acquiring high-resolution crystallographic data for this specific intermediate.

Comparative Performance Matrix: Structural Validation Techniques

To select the appropriate validation method, researchers must weigh resolution against throughput. The table below summarizes the comparative performance of the three primary analytical techniques used to validate 1,6-anhydro-2-O-tosyl-β-D-glucopyranose.

Analytical TechniquePrimary Data YieldedDiagnostic Confidence for ¹C₄ ConformationKey LimitationsIdeal Use Case
Single-Crystal X-Ray Diffraction (XRD) Absolute 3D atomic coordinates, bond lengths, and angles.Absolute (Gold Standard) . Directly visualizes the 1,6-anhydro bridge and C-2 tosyl orientation.Requires high-quality single crystals; time-consuming sample prep.Final structural proof for publications and IND regulatory filings.
2D NMR Spectroscopy (COSY, NOESY, HSQC) Solution-state connectivity, through-space proton proximity.High . NOESY cross-peaks can confirm axial-axial relationships in the ¹C₄ chair.Signal overlap; J -coupling deviations from Karplus equation norms.Routine reaction monitoring and bulk purity assessment.
High-Resolution Mass Spectrometry (HRMS) & IR Exact mass (m/z 316.33 for C13H16O7S) and functional groups (S=O stretches).None . Cannot distinguish between regioisomers (e.g., 2-O vs 3-O tosyl) or stereoisomers.Provides zero 3D spatial or conformational data.Confirming molecular formula and successful tosylation reaction.

Experimental Workflows: X-Ray Crystallography Protocol

As an application scientist, I emphasize that a crystallographic protocol must be a self-validating system: poor crystal growth inevitably yields high R-factors, rendering the data unpublishable. The following methodology is optimized specifically for the steric bulk and solubility profile of 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose.

Phase 1: Single Crystal Growth (Vapor Diffusion Method)

The tosyl group introduces significant lipophilicity to the otherwise polar anhydrosugar, making biphasic vapor diffusion the optimal crystallization strategy.

  • Solvent Selection: Dissolve 15 mg of highly purified (>95%) 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose in 0.5 mL of dichloromethane (DCM) in a 2 mL inner vial.

  • Anti-Solvent Chamber: Place the 2 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of hexanes (the anti-solvent).

  • Equilibration: Cap the outer 20 mL vial tightly. Store in a vibration-free environment at 4 °C.

  • Harvesting: Over 3–7 days, the volatile DCM will slowly exchange with the hexanes, yielding colorless, block-like single crystals. Causality note: The slow diffusion rate is critical to prevent the kinetic trapping of amorphous precipitates, allowing the bulky tosyl groups to pack efficiently into the crystal lattice.

Phase 2: Crystal Mounting and Data Collection
  • Mounting: Submerge the harvested crystal in paratone-N oil to protect it from atmospheric moisture and prevent solvent loss. Mount a crystal of suitable dimensions (e.g., 0.2 × 0.15 × 0.1 mm) onto a MiTeGen loop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K. Causality note: Cooling to 100 K minimizes thermal vibrations (atomic displacement parameters), drastically improving the resolution of the carbon-oxygen backbone.

  • Diffraction Setup: Utilize a diffractometer equipped with a Copper (Cu Kα, λ = 1.5418 Å) microfocus X-ray source.

    • Expert Insight: For this specific molecule, Cu Kα radiation is mandatory over Molybdenum (Mo Kα). The sulfur atom in the tosyl group exhibits a strong anomalous dispersion signal under Cu radiation, which is essential for calculating the Flack parameter and proving the absolute configuration of the chiral centers without ambiguity.

Phase 3: Structure Solution and Refinement
  • Integration: Integrate the diffraction frames using standard software (e.g., APEX3 or CrysAlisPro).

  • Solution: Solve the phase problem using Intrinsic Phasing (SHELXT). The heavy sulfur atom will be located first, followed by the oxygen and carbon atoms of the ¹C₄ pyranose ring[3].

  • Refinement: Refine the structure using full-matrix least-squares on F² (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

  • Validation: A successful refinement should yield an R1​ value < 5% and a Flack parameter near 0.00 (±0.05), confirming the correct absolute stereochemistry of the D-glucopyranose derivative.

Structural Validation Workflow Diagram

The following diagram illustrates the logical flow of orthogonal techniques required to fully validate the structure of conformationally locked carbohydrate intermediates.

ValidationWorkflow Start Synthesized 1,6-Anhydro-2-O-Tosyl β-D-Glucopyranose Cryst Single Crystal Growth (Vapor Diffusion) Start->Cryst NMR 2D NMR (COSY/NOESY) Solution-State Dynamics Start->NMR MS HRMS & FT-IR Molecular Mass & S=O Stretch Start->MS XRD X-Ray Diffraction (Cu Kα) Absolute Configuration & ¹C₄ Chair Cryst->XRD Success Fully Validated Synthon Ready for Downstream Coupling XRD->Success NMR->Success MS->Success

Decision matrix for the structural validation of 1,6-anhydro-2-O-tosyl-β-D-glucopyranose.

Conclusion

Relying solely on 1D NMR to validate conformationally constrained molecules like 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose introduces significant risk into synthetic pipelines. Because the 1,6-anhydro bridge locks the molecule into a ¹C₄ chair conformation, coupling constants deviate from standard predictive models. By employing the X-ray crystallographic protocol outlined above—specifically leveraging Cu Kα radiation to exploit the anomalous dispersion of the tosyl sulfur atom—researchers can achieve absolute, unambiguous proof of both regiochemistry and stereochemistry, ensuring the integrity of downstream pharmaceutical synthesis.

References

  • Howei Pharm. "CAS 3868-05-1 | 1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose, ≥95%". Howei - Life Science Product & Service Solutions Provider. Available at:[Link]

  • Derzsi, M., et al. "DFT and neutron diffraction study of 1,6-anhydro-β-D-glucopyranose (levoglucosan)". Journal of Molecular Structure, 2008. Available at: [Link]

  • Google Patents. "WO2018029611A1 - Novel processes for preparation of dapagliflozin or its solvates or co-crystals thereof". World Intellectual Property Organization.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose

As a Senior Application Scientist, I recognize that handling specialized carbohydrate intermediates like 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose requires more than a cursory glance at a Safety Data Sheet (SDS...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized carbohydrate intermediates like 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose requires more than a cursory glance at a Safety Data Sheet (SDS); it demands a mechanistic understanding of the chemical's behavior. This tosylated anhydro-sugar is a highly valuable building block in stereoselective glycosylation and complex oligosaccharide synthesis[1]. However, the presence of the p-toluenesulfonyl (tosyl) leaving group introduces specific electrophilic properties and physical hazards that must dictate our personal protective equipment (PPE) selection and operational workflows.

The following guide provides a self-validating system of safety, ensuring that every protocol is grounded in the physicochemical reality of the compound.

Physicochemical Profile & Hazard Assessment

Before selecting PPE, we must define the threat matrix. 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose is typically encountered as a crystalline solid. While it is not highly volatile, its nature as a fine powder presents significant inhalation and contact risks. The tosyl group can react with nucleophilic biological tissues (such as corneal epithelium or mucosal membranes), driving its irritant classifications.

Table 1: Chemical Identity and GHS Hazard Summary

ParameterDetailOperational Implication
Chemical Name 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranoseTarget compound for stereoselective synthesis.
CAS Number 2[2]Primary identifier for inventory and SDS retrieval.
Molecular Formula C13H16O7S[2]Contains sulfur; dictates specialized incineration disposal[3].
Signal Word Warning[4]Requires elevated laboratory engineering controls.
H302 4[4]Strict prohibition of eating/drinking; requires thorough handwashing.
H315 / H319 4[4]Mandates chemical-resistant gloves and tight-fitting safety goggles.
H335 4[4]Powder handling must occur in a certified fume hood.

Mandatory Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a direct response to the compound's specific hazard profile.

A. Hand Protection
  • Primary Choice : Nitrile examination gloves (minimum 0.11 mm thickness).

  • Causality : Nitrile provides an excellent physical barrier against dry, solid tosylated sugars, preventing the H315 skin irritation hazard[4].

  • Secondary Choice (Solvent Dependent) : If you are dissolving the compound in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., DCM) for reaction setup, standard nitrile is inadequate due to rapid solvent breakthrough. You must upgrade to Butyl rubber or Laminate (Silver Shield) gloves during the solvent addition phase.

B. Eye & Face Protection
  • Requirement : ANSI Z87.1-certified chemical splash goggles.

  • Causality : Standard safety glasses with side shields are insufficient. The H319 (serious eye irritation) designation means that any airborne dust generated during weighing could bypass standard glasses and react with the moisture in the eyes[4].

C. Respiratory Protection
  • Requirement : All handling must be restricted to a standard chemical fume hood (minimum face velocity 0.5 m/s). If engineering controls fail or bulk transfer is required outside a hood, an N95 or P100 particulate respirator is mandatory.

  • Causality : The H335 hazard indicates that inhalation of the fine crystalline dust will cause acute inflammation of the respiratory tract[4].

D. Body Protection
  • Requirement : Flame-retardant lab coat (e.g., Nomex) with knit cuffs, and full-length trousers.

  • Causality : Knit cuffs prevent the sleeves from dragging through the powder on the balance, which could otherwise transport the irritating compound outside the controlled containment area.

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating system of safety, follow this procedural methodology for material transfer and reaction setup.

HandlingWorkflow A 1. Environmental Setup Verify Fume Hood Face Velocity B 2. PPE Donning Nitrile Gloves, Goggles, Lab Coat A->B C 3. Static Mitigation Use Anti-Static Gun on Spatula B->C D 4. Material Transfer Weigh 1,6-Anhydro-2-O-tosyl-β-D-glucopyranose C->D E 5. Solvent Addition Upgrade Gloves if using DCM/DMF D->E F 6. Decontamination Wipe down balances and hood surface E->F

Sequential operational workflow for safely handling 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose.

Execution Methodology:
  • Preparation & Verification : Ensure the fume hood is operational. Clear the workspace of incompatible materials (such as strong oxidizing agents or strong bases, which could trigger premature hydrolysis of the tosyl group).

  • Static Mitigation : Tosylated sugar powders often carry a static charge, causing them to "jump" from the spatula, leading to contamination and inhalation risks. Pass an anti-static zero-stat gun over the weighing paper/boat and the metal spatula before contacting the chemical.

  • Weighing : Slowly open the reagent bottle inside the fume hood. Transfer the required mass using a smooth, deliberate motion to minimize aerosolization.

  • Sealing : Immediately recap the source bottle and seal it with Parafilm to prevent moisture ingress, which can slowly degrade the anhydro bridge over time.

  • Transfer : When transferring the powder to a round-bottom flask, use a wide-stem powder funnel to prevent accumulation on the ground glass joints, ensuring a perfect seal for subsequent inert-gas purging.

Emergency Response & Spill Management

Despite robust protocols, accidental releases can occur. The response must be immediate and methodical to prevent exposure.

  • Small Powder Spill (< 50 g) :

    • Do not sweep dry. Dry sweeping aerosolizes the H335-rated powder, drastically increasing inhalation risks[4].

    • Don appropriate PPE (including a P100 mask if the spill is outside the fume hood).

    • Lightly mist the spill with a compatible solvent (e.g., isopropanol or water) to dampen the dust and prevent it from becoming airborne.

    • Wipe up the dampened material using absorbent laboratory wipes.

    • Wash the contaminated surface thoroughly with soap and water. The compound is an organic ester and will leave a sticky residue if only wiped with dry paper.

  • Skin Contact : Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. The tosyl group's lipophilicity means it can penetrate the stratum corneum if not removed promptly; wash with mild soap to ensure complete decontamination[4].

Waste Disposal Plan

Proper logistical planning extends to the end of the chemical's lifecycle. Improper disposal not only violates environmental regulations but poses downstream risks to sanitation workers.

  • Solid Waste : Any wipes, weigh boats, or empty vials contaminated with 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose must be placed in a sealed, labeled, solid hazardous waste container.

  • Liquid Waste : Reaction mixtures containing this compound must be collected in non-halogenated or halogenated solvent jugs (strictly segregated based on the reaction solvent used).

  • Incineration Logistics : Because the molecular formula (C13H16O7S) contains sulfur[2], combustion will produce hazardous sulfur oxides (SOx)[3]. Therefore, the waste must be routed to a licensed hazardous waste incinerator equipped with exhaust gas scrubbers. Never dispose of this material in standard municipal waste or down the sink.

References

  • NextSDS. "1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose - Chemical Substance Information".
  • BLD Pharm. "3868-05-1 | (1R,2S,3S,4R,5R)-2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzenesulfonate".
  • Carbosynth / Level.com.tw. "Transport and hazard charge guide".
  • Charles University (cuni.cz). "Syntheses with Anhydro Sugars. The Synthesis of 4-O...".

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose
Reactant of Route 2
Reactant of Route 2
1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose
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